Dihydromonacolin L
描述
isolated from Monaseus ruber; MF: C19-H30-O3; structure given in first source
Structure
3D Structure
属性
IUPAC Name |
(4R,6R)-6-[2-[(1S,2S,4aR,6R,8aS)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-12-3-7-18-14(9-12)5-4-13(2)17(18)8-6-16-10-15(20)11-19(21)22-16/h4-5,12-18,20H,3,6-11H2,1-2H3/t12-,13+,14+,15-,16-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNDLYBQPUJADV-VCWNUMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C=CC(C2CCC3CC(CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C1)C=C[C@@H]([C@@H]2CC[C@@H]3C[C@H](CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86827-77-2 | |
| Record name | (4R,6R)-Tetrahydro-4-hydroxy-6-[2-[(1S,2S,4aR,6R,8aS)-1,2,4a,5,6,7,8,8a-octahydro-2,6-dimethyl-1-naphthalenyl]ethyl]-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86827-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Dihydromonacolin L: A Technical Guide to its Discovery, Isolation, and Characterization from Monascus Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydromonacolin L is a naturally occurring polyketide produced by fungi of the Monascus genus, notably isolated from a mutant strain of Monascus niger. As a member of the monacolin family, it is recognized for its potential as a cholesterol biosynthesis inhibitor. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details inferred experimental protocols for its production through fungal fermentation and subsequent purification, based on established methods for related compounds. Furthermore, this document presents the physicochemical properties of this compound and discusses its biosynthetic pathway within the broader context of monacolin metabolism. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.
Introduction
The quest for potent and specific inhibitors of cholesterol biosynthesis has led to the discovery of a diverse array of microbial secondary metabolites. Among these, the monacolins, a class of polyketides produced by various fungi, have garnered significant attention. This compound, a structural analogue of other bioactive monacolins, was first identified as a potent inhibitor of cholesterol biosynthesis in a 1985 study by Endo and Hasumi.[1] This discovery highlighted the potential of exploring fungal biodiversity for novel therapeutic agents. This compound is structurally related to other monacolins, which are known to competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2] This guide provides an in-depth look at the available scientific literature to construct a detailed understanding of this compound, from its microbial source to its chemical properties.
Physicochemical Properties of this compound
This compound is a pyranone derivative obtained by the selective hydrogenation of the 4a,5-double bond in monacolin L.[3] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₀O₃ | [3] |
| Molecular Weight | 306.4 g/mol | [3] |
| CAS Number | 86827-77-2 | |
| Appearance | Not explicitly reported, likely a crystalline solid | |
| Solubility | Expected to be soluble in organic solvents like methanol (B129727), ethanol, and ethyl acetate (B1210297) |
Production of this compound via Monascus Fermentation
Inferred Solid-State Fermentation (SSF) Protocol
Solid-state fermentation is a common method for cultivating Monascus species for the production of secondary metabolites.
-
Microorganism : A high-producing mutant strain of Monascus niger or other suitable Monascus species.
-
Substrate : Rice is a traditional and effective substrate. Other options include wheat bran, tamarind seed, and jackfruit seed.
-
Inoculum Preparation :
-
Cultivate the Monascus strain on Potato Dextrose Agar (B569324) (PDA) slants at 30°C for 7-10 days until sporulation is observed.
-
Prepare a spore suspension by washing the surface of the agar slant with sterile distilled water containing a surfactant (e.g., 0.1% Tween 80).
-
Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.
-
-
Fermentation :
-
Place a defined amount of the solid substrate (e.g., 100 g of rice) in a suitable fermentation vessel (e.g., a 500 mL Erlenmeyer flask) and add distilled water to achieve a moisture content of 30-40%.
-
Autoclave the substrate at 121°C for 20 minutes and allow it to cool to room temperature.
-
Inoculate the sterilized substrate with the spore suspension (e.g., 5% v/w).
-
Incubate the fermentation at 28-30°C for 14-21 days.
-
Inferred Submerged Fermentation (SmF) Protocol
Submerged fermentation offers better control over environmental parameters and is often more scalable.
-
Microorganism : As above.
-
Seed Culture Medium : A suitable medium for vegetative growth, such as Potato Dextrose Broth (PDB) or a custom medium containing:
-
Glucose: 30 g/L
-
Peptone: 10 g/L
-
Yeast Extract: 5 g/L
-
KH₂PO₄: 2 g/L
-
MgSO₄·7H₂O: 1 g/L
-
-
Production Medium : A medium designed to promote secondary metabolite production. An example composition could be:
-
Dextrose: 100 g/L
-
Peptone: 10 g/L
-
KNO₃: 2 g/L
-
NH₄H₂PO₄: 2 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
CaCl₂·2H₂O: 0.1 g/L
-
-
Fermentation :
-
Inoculate the seed culture medium with spores or mycelial fragments and incubate at 28-30°C on a rotary shaker (150-200 rpm) for 2-3 days.
-
Transfer the seed culture to the production medium (e.g., a 5-10% v/v inoculum).
-
Incubate the production culture at 28-30°C on a rotary shaker (150-200 rpm) for 10-14 days.
-
Isolation and Purification of this compound
The following protocol for the isolation and purification of this compound is based on the established methods for the purification of the structurally similar compound, dihydromonacolin-MV, from Monascus purpureus.
Extraction
-
From Solid-State Fermentation :
-
Dry the fermented solid substrate at a low temperature (e.g., 40-50°C).
-
Grind the dried material into a fine powder.
-
Extract the powder with methanol (e.g., 1:10 w/v) by shaking for 24 hours at room temperature.
-
Filter the mixture and collect the methanolic extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
-
From Submerged Fermentation :
-
Separate the mycelia from the culture broth by filtration or centrifugation.
-
Extract the mycelia with methanol as described above.
-
The culture broth can be extracted separately with an equal volume of ethyl acetate.
-
Combine the concentrated extracts.
-
Chromatographic Purification
A multi-step chromatographic approach is necessary to achieve high purity.
-
Silica (B1680970) Gel Column Chromatography (Initial Fractionation) :
-
Stationary Phase : Silica gel (60-120 mesh).
-
Mobile Phase : A gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a more polar solvent. A common system is a gradient of ethyl acetate in hexane.
-
Procedure :
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the sample onto a pre-packed silica gel column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
-
Further Purification (if necessary) :
-
Fractions containing this compound may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation of this compound.
Structural Elucidation and Characterization
The definitive identification of isolated this compound requires a combination of spectroscopic techniques:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : To identify the number and types of protons in the molecule.
-
¹³C NMR : To determine the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC) : To establish the connectivity between atoms and confirm the overall structure.
-
-
Infrared (IR) Spectroscopy : To identify functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe electronic transitions, which can be characteristic of certain chromophores.
Biosynthesis of this compound
The biosynthesis of monacolins in Monascus species follows a polyketide pathway that is analogous to the lovastatin (B1675250) biosynthesis pathway in Aspergillus terreus. The pathway begins with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a linear polyketide chain. This chain then undergoes a series of cyclization, reduction, and other enzymatic modifications to yield the final monacolin structures.
This compound is likely an intermediate or a shunt product in the biosynthesis of other monacolins. It is formed from the nonaketide intermediate, this compound acid, through the action of specific enzymes. The following diagram provides a simplified, inferred biosynthetic pathway leading to this compound.
Caption: Inferred biosynthetic pathway of this compound.
Quantitative Analysis
While specific yield data for this compound is not prominently available in the literature, the production of related monacolins can provide a benchmark. For instance, high-yielding strains of Monascus pilosus have been reported to produce monacolin K at levels up to 0.58 mg/mL in liquid culture and 16.45 mg/g in solid-state fermentation. In other studies, monacolin K yields have reached as high as 418 mg/L and 725 mg/L in optimized submerged fermentation conditions for Monascus pilosus. It is plausible that the yield of this compound would be in a similar order of magnitude, though likely lower than the major monacolin products of a given strain.
The quantitative analysis of this compound in fermentation extracts can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry detector. A C18 column is typically used for separation, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
Conclusion
This compound remains a compound of significant interest due to its potential as a cholesterol-lowering agent. While its initial discovery dates back several decades, detailed and recent studies on its production and isolation are scarce. This technical guide has compiled and inferred the essential methodologies for the fermentation, extraction, and purification of this compound from Monascus species, based on the available scientific literature for related compounds. The provided protocols and biosynthetic insights aim to facilitate further research into this promising natural product, encouraging the optimization of its production and a more thorough investigation of its pharmacological properties. Future work should focus on screening and developing high-yield Monascus strains specifically for this compound production and on elucidating the complete regulatory network of its biosynthesis.
References
- 1. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (4R,6R)-Tetrahydro-4-hydroxy-6-(2-((1S,2S,4aR,6R,8aS)-1,2,4a,5,6,7,8,8a-octahydro-2,6-dimethyl-1-naphthalenyl)ethyl)-2H-pyran-2-one | C19H30O3 | CID 11954201 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Core of a Statin: A Technical Guide to Dihydromonacolin L Biosynthesis in Fungi
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core biosynthetic pathway of dihydromonacolin L, the initial isolable intermediate in the production of the cholesterol-lowering drug lovastatin (B1675250), by various fungi, most notably Aspergillus terreus. This document provides a comprehensive overview of the enzymatic reactions, genetic regulation, quantitative production data, and detailed experimental protocols relevant to the study and manipulation of this critical metabolic pathway.
The this compound Biosynthesis Pathway: A Molecular Blueprint
The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded by the lovastatin gene cluster (lov). The pathway commences with the synthesis of a nonaketide chain, which undergoes cyclization to form the characteristic decalin ring system of this compound. This molecule then serves as the scaffold for subsequent enzymatic modifications to yield lovastatin.
The key enzymatic steps are as follows:
-
Nonaketide Synthesis: The iterative Type I polyketide synthase (PKS), lovastatin nonaketide synthase (LNKS), encoded by the lovB gene, in conjunction with a trans-acting enoyl reductase encoded by lovC, catalyzes the synthesis of the nonaketide backbone from one acetyl-CoA and eight malonyl-CoA units.
-
Diels-Alder Cyclization: An intramolecular Diels-Alder reaction is believed to be involved in the formation of the decalin ring system of this compound.
-
Hydroxylation and Esterification: Following its formation, this compound is hydroxylated to monacolin L and then to monacolin J by monooxygenases, such as the one encoded by lovA. A separate diketide synthase, encoded by lovF, synthesizes a methylbutyryl side chain, which is then attached to monacolin J by a transesterase encoded by lovD to form lovastatin.
The entire process is tightly regulated, with transcription factors such as LovE playing a crucial role in the expression of the lov gene cluster.
Visualization of the this compound Biosynthesis Pathway
Caption: Biosynthetic pathway of this compound and its conversion to lovastatin.
Quantitative Data on this compound and Lovastatin Production
The production of this compound is intrinsically linked to the overall yield of lovastatin. The following tables summarize key quantitative data from various studies on lovastatin production, providing insights into the efficiency of the biosynthetic pathway under different conditions.
Table 1: Lovastatin Production in Aspergillus terreus under Different Fermentation Conditions
| A. terreus Strain | Fermentation Type | Key Parameters | Lovastatin Yield | Reference |
| ATCC 20542 | Submerged | Glucose (45 g/L), Peptonized milk (24 g/L), Yeast extract (2.5 g/L) | 304 mg/L | [1] |
| MTCC 1782 | Submerged | Optimized: Glucose (2% v/v), Ammonium (B1175870) sulfate (B86663) (0.6% v/v), pH 6.0, 30°C, 144h | 460.29 mg/L | [2] |
| Wild Strain | Solid-State | Wheat bran substrate | 20 mg/g | [3][4] |
| Wild Strain | Submerged | Liquid medium | 0.65 mg/mL | [3] |
| ATCC 74135 | Solid-State | Rice straw substrate, optimized conditions | 260.85 mg/kg DM | |
| ATCC 20542 | Solid-State | Rice straw substrate, optimized conditions | 175.85 mg/kg DM | |
| PU-PCSIR-1 | Submerged | Optimized: pH 7.4, 28°C, 14 days | 198.90 mg/L | |
| NRRL 265 | Submerged | Optimized: Glucose (9%), Corn steep liquor (2.5%), 30°C, pH 6.0, 144h | 471.91 mg/L | |
| PM3 | Solid-State | Wheat bran, 37°C, darkness | 571.5 mg/mL (extracellular) | |
| MJ106 (marine-derived) | Submerged | Lactose as carbon source | 740 mg/L | |
| LovE-b19 (engineered) | Submerged | Overexpression of lovE | 1512 mg/L |
Table 2: Gene Expression Analysis of lov Genes in Aspergillus terreus
| Gene | Fermentation Type | Relative Expression Level | Condition | Reference |
| lovE | Solid-State | 4.6-fold higher than SmF | Day 1 to 7 | |
| lovF | Solid-State | 2-fold higher than SmF | Day 1 to 7 | |
| lovE | Submerged | Baseline | Day 5 (peak) | |
| lovF | Submerged | Baseline | Day 5 (peak) | |
| lov genes | Submerged | Increased | Overexpression of laeA | |
| lov genes | Submerged | Increased | Overexpression of lovE |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthesis pathway.
Gene Knockout in Aspergillus terreus using CRISPR-Cas9
This protocol is adapted from methodologies described for Aspergillus species and provides a framework for targeted gene disruption to study the function of genes within the lov cluster.
Objective: To create a knockout mutant of a target gene (e.g., lovB) in A. terreus.
Materials:
-
A. terreus wild-type strain
-
CRISPR-Cas9 expression plasmid (containing Cas9 and a selection marker, e.g., hygromycin resistance)
-
sgRNA expression cassette targeting the gene of interest
-
Donor DNA template with homology arms flanking a resistance marker (optional, for homologous recombination-mediated replacement)
-
Protoplasting solution (e.g., lysing enzymes from Trichoderma harzianum)
-
PEG-CaCl₂ solution
-
Regeneration medium (e.g., potato dextrose agar (B569324) with an osmotic stabilizer like sorbitol)
-
Selective medium (regeneration medium with the appropriate antibiotic)
-
PCR reagents and primers for verification
Procedure:
-
sgRNA Design and Plasmid Construction:
-
Design two sgRNAs targeting the first exon of the target gene using a suitable online tool (e.g., CRISPR-P 2.0).
-
Synthesize the sgRNA expression cassette, typically driven by a U6 promoter.
-
Clone the sgRNA cassette into the CRISPR-Cas9 expression plasmid.
-
-
Protoplast Preparation:
-
Inoculate A. terreus spores in liquid medium and incubate until the mycelia are in the early-to-mid logarithmic growth phase.
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer solution.
-
Resuspend the mycelia in the protoplasting solution and incubate with gentle shaking until a sufficient number of protoplasts are released.
-
Separate the protoplasts from the mycelial debris by filtration through sterile glass wool.
-
Wash and resuspend the protoplasts in an osmotic stabilizer solution.
-
-
Transformation:
-
Mix the protoplast suspension with the CRISPR-Cas9 plasmid and the donor DNA (if used).
-
Add the PEG-CaCl₂ solution and incubate on ice.
-
Plate the transformation mixture onto the regeneration medium.
-
-
Selection and Verification:
-
After incubation, overlay the plates with a selective top agar containing the appropriate antibiotic.
-
Isolate individual transformant colonies and transfer them to fresh selective plates.
-
Extract genomic DNA from the putative mutants.
-
Perform PCR using primers flanking the target gene to screen for the desired deletion or insertion.
-
Confirm the gene knockout by Sanger sequencing of the PCR product.
-
Analysis of this compound and Lovastatin by HPLC-UV
This protocol provides a general framework for the quantification of lovastatin and its precursors from fungal fermentation broths.
Objective: To quantify the concentration of this compound and lovastatin in a fermentation sample.
Materials:
-
Fermentation broth sample
-
Ethyl acetate (B1210297)
-
Trifluoroacetic acid (TFA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid
-
Water (HPLC grade)
-
Lovastatin standard
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Sample Preparation (Extraction and Lactonization):
-
Acidify the fermentation broth to approximately pH 3.0 with 1 N HCl.
-
Extract the metabolites with an equal volume of ethyl acetate by vigorous shaking.
-
Separate the organic phase.
-
To convert the hydroxy acid form of lovastatin and its precursors to the lactone form for better detection, add 1% TFA to the extract and incubate for 10 minutes.
-
Evaporate the solvent under reduced pressure or a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of methanol or the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (acidified with 0.1% phosphoric acid) in a ratio of approximately 70:30 (v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30-40°C.
-
-
Quantification:
-
Prepare a standard curve using a series of known concentrations of the lovastatin standard.
-
Inject the standards and the prepared sample into the HPLC system.
-
Identify the peaks corresponding to this compound and lovastatin based on their retention times compared to standards (if available for this compound) or by LC-MS analysis.
-
Calculate the concentration of the compounds in the sample by comparing their peak areas to the standard curve.
-
Submerged Fermentation of Aspergillus terreus
This protocol outlines a general procedure for the cultivation of A. terreus for lovastatin production in a laboratory-scale shake flask culture.
Objective: To produce lovastatin and its precursors through submerged fermentation of A. terreus.
Materials:
-
A. terreus strain (e.g., MTCC 1782)
-
Potato Dextrose Agar (PDA) slants
-
Seed medium (e.g., glucose, oatmeal, corn steep liquor)
-
Production medium (e.g., glucose, lactose, nitrogen source like ammonium sulfate or peptone, and trace elements)
-
Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Inoculum Preparation:
-
Grow the A. terreus strain on PDA slants for 7 days at 30°C to obtain a well-sporulated culture.
-
Prepare a spore suspension by adding sterile water with a surfactant (e.g., Tween 80) to the slant and gently scraping the surface.
-
Inoculate a seed medium with the spore suspension and incubate in a shaking incubator (e.g., 150-200 rpm) at 30°C for 48-72 hours.
-
-
Production Fermentation:
-
Inoculate the production medium in Erlenmeyer flasks with a specific volume of the seed culture (e.g., 5-10% v/v).
-
Incubate the production flasks in a shaking incubator at 30°C and 180-220 rpm for 7-14 days.
-
-
Monitoring and Harvesting:
-
Monitor the fermentation by periodically measuring parameters such as pH, biomass, and substrate consumption.
-
At the end of the fermentation period, harvest the broth for metabolite analysis.
-
Experimental and Logical Workflow Visualizations
The following diagrams illustrate typical workflows for studying and engineering the this compound biosynthesis pathway.
General Experimental Workflow for Gene Function Analysis
Caption: Workflow for analyzing gene function in the this compound pathway.
Logical Flow for Optimizing this compound Production
Caption: Logical workflow for optimizing this compound production.
References
- 1. Lovastatin Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Lovastatin biosynthetic genes of Aspergillus terreus are expressed differentially in solid-state and in liquid submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dihydromonacolin L: A Technical Overview of its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromonacolin L is a naturally occurring polyketide and a member of the monacolin family of compounds. These compounds are of significant interest in the pharmaceutical industry due to their potent inhibitory effects on HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] Isolated from fermentation cultures of Monascus species, particularly mutants of Monascus niger, this compound shares a structural resemblance to the active forms of statin drugs.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an illustration of its mechanism of action.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₀O₃ | |
| Molecular Weight | 306.4 g/mol | |
| CAS Number | 86827-77-2 | |
| IUPAC Name | (4R,6R)-6-[2-[(1S,2S,4aR,6R,8aS)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one | |
| SMILES | C[C@@H]1CC[C@H]2--INVALID-LINK--C=C--INVALID-LINK--O3)O">C@@HC | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Isolation and Purification of Monacolins from Monascus sp.
The following protocol is a generalized procedure for the isolation of monacolins, including this compound, from Monascus cultures, based on common methodologies for related compounds.
1. Fermentation:
-
Strain: Monascus niger or Monascus purpureus.
-
Culture Media:
-
Seed Medium: Comprising potato (200 g/L) and glucose (20 g/L), sterilized at 121°C for 20 minutes.
-
Solid-State Fermentation (SSF) Medium: Typically consists of rice as a solid substrate. For example, 50g of steamed rice in a 500mL flask, sterilized at 121°C for 15 minutes.
-
-
Inoculation and Incubation:
-
Inoculate the seed medium with a spore suspension of the Monascus strain.
-
Incubate the seed culture at approximately 30°C with shaking (e.g., 150-160 rpm) for 48-72 hours.
-
Inoculate the sterilized SSF medium with the seed culture.
-
Incubate the solid-state culture at a controlled temperature (e.g., 28-30°C) for a period of 14-18 days to allow for metabolite production.
-
2. Extraction:
-
Dry the fermented rice at a low temperature (e.g., 50-60°C) to a constant weight.
-
Grind the dried fermented rice into a powder.
-
Extract the powdered material with a suitable organic solvent, such as methanol (B129727) or ethanol, which are effective for extracting monacolins. This can be done by soaking the powder in the solvent and agitating for a set period.
-
Separate the solvent extract from the solid residue by filtration or centrifugation.
3. Purification:
-
Concentrate the solvent extract under reduced pressure using a rotary evaporator.
-
The crude extract can be further purified using chromatographic techniques. A common method is silica (B1680970) gel column chromatography.
-
A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate (B1210297) gradient) is typically used to elute the compounds from the column.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the desired compound.
-
Combine the pure fractions and evaporate the solvent to yield the isolated this compound.
Caption: Experimental workflow for the isolation and purification of this compound.
Characterization Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
-
Data Analysis: Process the spectra to determine chemical shifts (δ) in ppm and coupling constants (J) in Hz. Compare the obtained data with known values for similar structures to confirm the identity and stereochemistry of this compound.
2. Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Acquisition: Obtain the mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.
-
Data Analysis: Analyze the molecular ion peak to confirm the molecular weight. Study the fragmentation pattern to gain information about the structure of the molecule. The fragmentation of the lactone ring and the polycyclic decalin system are key features to analyze.
3. Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the IR spectrum over the typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound. Key expected absorptions include a broad band for the hydroxyl (-OH) group, a strong absorption for the lactone carbonyl (C=O) group, and various C-H and C-O stretching and bending vibrations.
Spectral Data
| Technique | Expected Features |
| ¹H NMR | - Signals for methyl groups. - Multiplets for methylene (B1212753) and methine protons in the polycyclic system and the lactone ring. - Signals for protons adjacent to hydroxyl and carbonyl groups. |
| ¹³C NMR | - A signal for the lactone carbonyl carbon (typically in the range of 170-180 ppm). - Signals for carbons bearing hydroxyl groups. - A series of signals in the aliphatic region corresponding to the carbons of the decalin ring system. |
| IR | - Broad O-H stretch (~3400 cm⁻¹). - Strong C=O stretch (lactone) (~1720 cm⁻¹). - C-H stretching and bending vibrations. - C-O stretching vibrations. |
| MS | - Molecular ion peak [M]⁺ at m/z 306. - Fragmentation patterns corresponding to the loss of water, and cleavage of the lactone ring and side chain. |
Mechanism of Action: Inhibition of Cholesterol Biosynthesis
This compound, like other monacolins and statin drugs, functions as a competitive inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical and rate-limiting step in the biosynthesis of cholesterol. The lactone form of this compound is a prodrug that is hydrolyzed in vivo to its active hydroxy acid form. This open-ring structure mimics the substrate HMG-CoA and binds to the active site of HMG-CoA reductase with high affinity, thereby blocking the synthesis of mevalonate and subsequently, cholesterol.
Caption: Inhibition of HMG-CoA reductase by this compound in the cholesterol biosynthesis pathway.
Conclusion
This compound remains a compound of interest for its potential applications in managing hypercholesterolemia. This guide has consolidated the available physicochemical data and provided a framework for its experimental investigation. Further research is warranted to fully elucidate its quantitative properties, such as melting point and solubility, and to obtain detailed spectral data for comprehensive characterization. The provided protocols and pathway diagrams serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. Scientific opinion on the safety of monacolins in red yeast rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Red yeast rice with monacolin K for the improvement of hyperlipidemia: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical aspect of HMG CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydromonacolin L: An In-Depth Technical Guide on its Mechanism of Action as an HMG-CoA Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydromonacolin L is a naturally occurring polyketide with potent inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and visualizations of the relevant biochemical pathways and experimental workflows.
Introduction
Hypercholesterolemia is a major risk factor for cardiovascular diseases, a leading cause of mortality worldwide. The inhibition of endogenous cholesterol synthesis is a clinically validated strategy for managing elevated cholesterol levels. The primary target for this intervention is HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate (B85504), a committed step in the cholesterol biosynthesis cascade.
This compound, a fungal metabolite first identified in cultures of Monascus ruber, belongs to the monacolin family of compounds, which includes the well-known statin drug, lovastatin (B1675250) (monacolin K).[1] Structurally, this compound is an analog of monacolin L.[2] This guide delves into the specific molecular interactions and kinetic properties that define this compound as a potent inhibitor of HMG-CoA reductase.
Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase
The primary mechanism by which this compound exerts its cholesterol-lowering effect is through competitive inhibition of HMG-CoA reductase. The molecular structure of the active, open-acid form of this compound closely mimics the structure of the natural substrate, HMG-CoA. This structural similarity allows this compound to bind with high affinity to the active site of the HMG-CoA reductase enzyme.
By occupying the active site, this compound prevents the binding of HMG-CoA, thereby blocking its conversion to mevalonic acid. This inhibition is reversible. The reduction in mevalonate synthesis leads to a downstream decrease in the cellular pool of cholesterol.
This inhibition of HMG-CoA reductase triggers a cellular response aimed at restoring cholesterol homeostasis. The decrease in intracellular cholesterol levels leads to the upregulation of the sterol regulatory element-binding protein 2 (SREBP-2). Activated SREBP-2 translocates to the nucleus and enhances the transcription of the gene encoding the low-density lipoprotein (LDL) receptor. The resulting increase in LDL receptor expression on the surface of hepatocytes enhances the clearance of LDL-cholesterol from the circulation, further contributing to the overall reduction in plasma cholesterol levels.
Quantitative Data: Inhibitory Potency
The inhibitory potency of this compound against HMG-CoA reductase has been determined in vitro. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of an inhibitor.
| Compound | IC50 (nM) |
| Dihydromevinolin* | 2.7 |
| Mevinolin (Lovastatin) | 2.0 |
Note: Dihydromevinolin is the dihydro analog of mevinolin (lovastatin) and is considered to be synonymous with this compound.
Experimental Protocols: In Vitro HMG-CoA Reductase Inhibition Assay
The following protocol is a representative method for determining the in vitro inhibitory activity of this compound on HMG-CoA reductase. This assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.[3][4][5]
4.1. Materials and Reagents
-
Purified HMG-CoA Reductase (catalytic domain)
-
HMG-CoA
-
NADPH
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4) containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
4.2. Assay Procedure
-
Preparation of Reagents: Prepare stock solutions of HMG-CoA, NADPH, and this compound in the assay buffer. A range of serial dilutions of this compound should be prepared to determine the IC50 value.
-
Reaction Mixture Preparation: In each well of the 96-well microplate, prepare the reaction mixture containing the assay buffer, NADPH, and the desired concentration of this compound or vehicle control (for the uninhibited reaction).
-
Enzyme Addition: Pre-incubate the reaction mixtures at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding HMG-CoA to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for a period of 10-20 minutes using a microplate spectrophotometer. The temperature should be maintained at 37°C.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (the initial linear rate of absorbance decrease) for each reaction.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a potent, naturally derived competitive inhibitor of HMG-CoA reductase. Its mechanism of action is analogous to that of clinically used statins, involving the direct blockage of the enzyme's active site and subsequent upregulation of LDL receptor expression. The quantitative data underscore its high potency, making it a subject of interest for further research and development in the field of lipid-lowering therapies. The provided experimental protocol offers a robust framework for the in vitro characterization of this compound and other potential HMG-CoA reductase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (4R,6R)-Tetrahydro-4-hydroxy-6-(2-((1S,2S,4aR,6R,8aS)-1,2,4a,5,6,7,8,8a-octahydro-2,6-dimethyl-1-naphthalenyl)ethyl)-2H-pyran-2-one | C19H30O3 | CID 11954201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling the In Vitro Bioactive Potential of Dihydromonacolin L: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydromonacolin L, a naturally occurring polyketide metabolite derived from Monascus species, has garnered interest within the scientific community for its potential therapeutic applications. As a structural analog of the widely studied monacolin family, which includes the cholesterol-lowering drug lovastatin (B1675250) (Monacolin K), this compound presents a compelling case for thorough investigation into its biological activities. This technical guide provides a comprehensive overview of the currently available in vitro biological activity screening data for this compound, with a focus on its potential anticancer and antioxidant properties. Detailed experimental protocols and structured data presentation are included to facilitate further research and development in this area.
Introduction
Monascus species, particularly those used in the production of red yeast rice, are a rich source of bioactive secondary metabolites known as monacolins.[1][2] These compounds share a common structural motif and have been shown to exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and antioxidant activities.[1][3] this compound is one such metabolite, and its in vitro biological activities are an active area of investigation. This guide aims to consolidate the existing data on this compound and provide a foundational resource for researchers exploring its therapeutic potential.
Anticancer Activity
The cytotoxic effects of this compound have been evaluated against various human cancer cell lines. These studies are crucial in determining the compound's potential as an anticancer agent.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound, presenting the half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-MEL | Melanoma | > 25 | [4] |
| KB | Human Epidermoid Carcinoma | > 25 | |
| BT-549 | Breast Ductal Carcinoma | > 25 | |
| SK-OV-3 | Ovarian Cancer | > 25 |
Note: The available data indicates that this compound did not exhibit significant cytotoxicity against the tested cell lines at concentrations up to 25 µM. Further studies with a broader range of cancer cell lines and higher concentrations are warranted.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The following is a generalized protocol for assessing the cytotoxic activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., SK-MEL, KB, BT-549, SK-OV-3)
-
This compound (of known purity)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
Figure 1: Workflow for the MTT-based cell viability assay.
Antioxidant Activity
While direct studies on the antioxidant activity of this compound are limited, research on a closely related derivative, dihydromonacolin-MV, provides valuable insights into the potential antioxidant capacity of this class of compounds.
Quantitative Data Summary for Dihydromonacolin-MV
The following table summarizes the reported antioxidant activity of dihydromonacolin-MV, a derivative of dihydromonacolin-K.
| Assay | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | 20 ± 1 | |
| Superoxide Radical Scavenging | 163.97 ± 2.68 | |
| Lipid Peroxidation Inhibition | 5.71 ± 0.38 |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the free radical scavenging activity of a compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
96-well microplates
-
Microplate reader
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. Include a control (DPPH solution with methanol) and a blank (methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Antioxidant Activity Screening Workflow
Figure 2: Workflow for the DPPH radical scavenging assay.
Signaling Pathways and Potential Mechanisms
While the precise mechanisms of action for this compound are not yet fully elucidated, the activities of related monacolins suggest potential involvement in key cellular signaling pathways. For instance, the anticancer effects of some Monascus metabolites are linked to the induction of apoptosis and cell cycle arrest. The antioxidant properties likely stem from the molecule's ability to donate electrons or hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress.
Postulated Anticancer Signaling
Figure 3: Postulated signaling pathway for anticancer activity.
Future Directions
The current body of research on this compound provides a preliminary but promising glimpse into its bioactive potential. To build upon this foundation, future studies should focus on:
-
Broad-Spectrum Anticancer Screening: Evaluating the cytotoxicity of this compound against a more extensive and diverse panel of cancer cell lines.
-
Mechanistic Studies: Investigating the underlying molecular mechanisms of its observed biological activities, including its effects on cell cycle regulation, apoptosis, and key signaling pathways.
-
Comprehensive Antioxidant Profiling: Conducting a wider range of antioxidant assays to fully characterize its radical scavenging and protective capabilities.
-
Enzyme Inhibition Assays: Exploring the inhibitory effects of this compound on relevant enzymes, such as those involved in inflammation (e.g., COX-1, COX-2) and cholesterol biosynthesis (HMG-CoA reductase).
-
In Vivo Studies: Progressing to animal models to assess the efficacy, pharmacokinetics, and safety of this compound in a physiological setting.
Conclusion
This compound represents a promising natural product with potential therapeutic applications. While current in vitro data suggests modest direct cytotoxicity against the cancer cell lines tested so far, the antioxidant activity of a closely related compound indicates a potential role in combating oxidative stress. This technical guide consolidates the available information and provides standardized protocols to encourage and facilitate further rigorous investigation into the biological activities of this compound. Such research is essential to unlock the full therapeutic potential of this and other related monacolins.
References
- 1. Monascus purpureus Red Yeast Rice: A Review of the in vitro and in vivo Pharmacological Activities, Studies in Humans, and Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monascus secondary metabolites: production and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic monacolins from red yeast rice, a Chinese medicine and food - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interplay of Dihydromonacolin L, Lovastatin, and Monacolin K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the intricate relationship between dihydromonacolin L, lovastatin (B1675250), and monacolin K, focusing on their biosynthesis, chemical properties, and inhibitory effects on HMG-CoA reductase. This document provides a comprehensive resource for researchers engaged in the study of statins and the development of lipid-lowering therapeutics.
Core Relationship and Biosynthesis
This compound is a key biosynthetic precursor to lovastatin.[1] In fact, lovastatin and monacolin K are identical chemical compounds, with the two names used interchangeably in scientific literature.[2][3] The biosynthesis of these compounds is a complex process undertaken by various fungi, most notably Aspergillus terreus and Monascus species.[4]
The biosynthetic journey begins with the formation of this compound. This molecule then undergoes a series of enzymatic modifications to yield lovastatin (monacolin K). This established pathway underscores the direct and fundamental relationship between these three molecules.
Biosynthetic Pathway of Lovastatin from this compound
The conversion of this compound to lovastatin involves several key enzymatic steps. The following diagram illustrates this critical segment of the lovastatin biosynthetic pathway.
Caption: Biosynthesis from this compound.
Quantitative Data Summary
The following tables provide a comparative summary of the physicochemical properties and the HMG-CoA reductase inhibitory activities of this compound, lovastatin, and monacolin K.
Physicochemical Properties
| Property | This compound | Lovastatin / Monacolin K |
| Molecular Formula | C₁₉H₃₀O₃ | C₂₄H₃₆O₅ |
| Molecular Weight | 306.4 g/mol [5] | 404.5 g/mol |
| Chemical Structure | This compound is structurally similar to lovastatin but lacks the 2-methylbutyrate (B1264701) side chain. | Lovastatin is the 2-methylbutyrate ester of monacolin J. |
HMG-CoA Reductase Inhibitory Activity
| Compound | IC₅₀ | Kᵢ |
| This compound | Data not available, but described as a potent inhibitor. | Data not available |
| Lovastatin / Monacolin K | 4 nM | ~1 nM |
Experimental Protocols
Fermentation and Purification of Lovastatin from Aspergillus terreus
This protocol outlines the general steps for producing and isolating lovastatin from a fungal culture.
3.1.1. Fermentation
-
Inoculum Preparation: Prepare a seed culture of Aspergillus terreus in a suitable liquid medium and incubate for 48 hours.
-
Production Medium: Inoculate a larger volume of fermentation medium with the seed culture. A typical medium consists of carbohydrates, a nitrogen source, and essential minerals.
-
Fermentation Conditions: Incubate the production culture in a rotary shaker at 27°C and 200 rpm for 7 days.
-
Harvesting: After the incubation period, separate the fungal mycelium from the fermentation broth by centrifugation at 10,000 rpm for 10 minutes.
3.1.2. Extraction and Purification
-
Solvent Extraction: Extract the supernatant containing lovastatin with an equal volume of ethyl acetate (B1210297) in a rotary shaker for 2 hours.
-
Phase Separation: Allow the mixture to stand, leading to the formation of two distinct layers. The upper ethyl acetate layer, containing the lovastatin, is carefully separated.
-
Purification: Further purify the crude extract using column chromatography with a silica (B1680970) gel stationary phase and a mobile phase gradient of benzene (B151609) and acetonitrile.
-
Analysis: Analyze the purified fractions by High-Performance Liquid Chromatography (HPLC) to confirm the presence and purity of lovastatin.
HMG-CoA Reductase Activity Assay
This colorimetric assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.
3.2.1. Reagents and Materials
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer)
-
Test compounds (this compound, lovastatin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
3.2.2. Assay Procedure
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, HMG-CoA reductase enzyme, and NADPH.
-
Inhibitor Addition: Add varying concentrations of the test compounds (or solvent control) to the respective wells.
-
Initiation of Reaction: Start the enzymatic reaction by adding the HMG-CoA substrate to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each concentration of the test compound relative to the control. The IC₅₀ value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Logical Relationships
The primary mechanism of action for these compounds is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.
HMG-CoA Reductase Inhibition Pathway
The following diagram illustrates the central role of HMG-CoA reductase and its inhibition by lovastatin.
Caption: Inhibition of HMG-CoA Reductase.
Experimental Workflow for Inhibitor Screening
The logical flow of an experiment to screen for HMG-CoA reductase inhibitors is depicted below.
Caption: Inhibitor Screening Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Scientific opinion on the safety of monacolins in red yeast rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Chemical Profiling and Monacolins Quantification in Red Yeast Rice Dietary Supplements by 1H-NMR and UHPLC-DAD-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lovastatin | C24H36O5 | CID 53232 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Natural Occurrence of Dihydromonacolin L in Fermented Foods
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of dihydromonacolin L, a polyketide metabolite, in fermented food products. The primary focus is on red yeast rice (RYR), a traditional fermented food with a long history of use in Asian cuisine and medicine. This document delves into the biosynthesis of this compound, methods for its extraction and analysis, and a summary of its reported presence in fermented foods.
Introduction
This compound is a naturally occurring compound belonging to the monacolin family of substances produced by various Monascus species of fungi during the fermentation of rice. Monacolins are of significant interest to the pharmaceutical industry due to their ability to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. While monacolin K (lovastatin) is the most well-known and studied of these compounds, other monacolins, including this compound, are also present in fermented products and contribute to their overall biological activity. Understanding the natural occurrence and characteristics of this compound is crucial for the quality control of fermented food supplements and for the exploration of new therapeutic agents.
Biosynthesis of this compound
This compound is a key intermediate in the biosynthetic pathway of lovastatin (B1675250) (monacolin K). The pathway involves a complex series of enzymatic reactions catalyzed by polyketide synthases (PKSs) and other tailoring enzymes. The lovastatin biosynthetic gene cluster in Aspergillus terreus has been extensively studied and serves as a model for the homologous pathway in Monascus species.
The biosynthesis begins with the condensation of acetyl-CoA and malonyl-CoA units by a highly reducing iterative type I polyketide synthase, lovastatin nonaketide synthase (LNKS), encoded by the lovB gene. This enzyme, in conjunction with a trans-acting enoyl reductase encoded by lovC, synthesizes the polyketide backbone, which then undergoes a series of reduction and cyclization reactions, including a Diels-Alder reaction, to form this compound acid.[1] A thioesterase domain then releases the completed this compound.[1] Subsequent oxidation steps convert this compound to monacolin L and then to monacolin J, which is a direct precursor of lovastatin.[2]
References
Methodological & Application
Application Notes and Protocols for the Quantification of Dihydromonacolin L
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Dihydromonacolin L, a naturally occurring analogue of lovastatin (B1675250) found in red yeast rice and other fermentation products of Monascus species. The accurate quantification of this compound is crucial for the quality control of dietary supplements, drug development, and research into its potential therapeutic effects.
Introduction
This compound is a polyketide metabolite produced by various Monascus fungi. Structurally similar to other monacolins, it is essential to employ robust and validated analytical methods to ensure accurate quantification, particularly in complex matrices such as red yeast rice. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and reliable techniques for this purpose.
Analytical Methods Overview
The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This is a widely used technique for the simultaneous determination of multiple monacolins. It offers good selectivity and sensitivity for routine quality control.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method provides superior sensitivity and specificity, making it ideal for the quantification of trace amounts of this compound and for analysis in complex biological matrices.
Data Presentation: Quantitative Method Parameters
While specific quantitative validation data for this compound is not extensively available in the public domain, the following table summarizes typical performance characteristics for the analysis of major monacolins like Monacolin K, which can serve as a benchmark for the validation of a this compound-specific method.
| Parameter | HPLC-DAD (for Monacolin K) | LC-MS/MS (General Performance) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 2 ng/mL |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% |
Note: The above values are indicative and should be established for this compound through a rigorous method validation study.
Experimental Protocols
Protocol 1: Quantification of this compound in Red Yeast Rice by HPLC-DAD
This protocol is designed for the simultaneous quantification of this compound and other monacolins in powdered red yeast rice samples.
1. Sample Preparation
-
Extraction:
-
Accurately weigh 1.0 g of powdered red yeast rice into a 50 mL centrifuge tube.
-
Add 20 mL of methanol-water (80:20, v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of the extraction solvent.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 5 mL of the mobile phase.
-
-
Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-DAD Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 25 40 60 30 10 90 35 10 90 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 238 nm
3. Standard Preparation
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
4. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
Protocol 2: High-Sensitivity Quantification of this compound by LC-MS/MS
This protocol is suitable for the trace-level quantification of this compound in various matrices.
1. Sample Preparation
-
Follow the same extraction and filtration procedure as described in Protocol 1. A smaller initial sample size (e.g., 100 mg) may be used due to the higher sensitivity of the method.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation from other monacolins and matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI positive
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
3. Standard Preparation and Data Analysis
-
Prepare standards as described in Protocol 1, but at much lower concentrations suitable for LC-MS/MS analysis.
-
Data acquisition and processing are performed using the instrument's specific software. Quantification is based on the peak area of the selected MRM transition.
Visualizations
Application Note: HPLC-UV Method for the Detection and Quantification of Dihydromonacolin L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromonacolin L is a polyketide metabolite produced by certain strains of the fungus Monascus, notably found in red yeast rice. As a member of the monacolin family, it is structurally related to cholesterol-lowering compounds and is of significant interest in pharmaceutical and nutraceutical research. This application note provides a detailed protocol for the detection and quantification of this compound using a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile (B52724) and acidified water. Detection and quantification are performed by monitoring the UV absorbance at 237 nm, a wavelength at which monacolins exhibit significant absorbance.[1][2]
Experimental Protocols
Sample Preparation
The following protocols describe the extraction of this compound from solid fermentation products (e.g., red yeast rice) and liquid fermentation broth.
a) Solid Sample (e.g., Red Yeast Rice) Extraction:
-
Dry the solid fermentation product at a controlled temperature (e.g., 50-60°C) to a constant weight.
-
Grind the dried sample into a fine powder.
-
Accurately weigh approximately 0.5 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of 75% (v/v) ethanol (B145695) in water to the tube.[2]
-
Vortex the mixture to ensure thorough wetting of the sample.
-
Extract the sample by shaking in a water bath at 60°C for 1 hour.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
b) Liquid Fermentation Broth Extraction:
-
Homogenize the liquid fermentation broth to ensure uniformity.
-
Transfer 5 mL of the homogenized broth into a centrifuge tube.
-
Add 5 mL of 95% ethanol and vortex thoroughly.
-
Extract the sample by shaking at 60°C for 2 hours.
-
Centrifuge the mixture at 3000 x g for 10 minutes.
-
Collect the supernatant.
-
For concentration, 1 mL of the supernatant can be dried under a vacuum and reconstituted in 1 mL of the mobile phase.
-
Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
HPLC-UV System and Conditions
The following table outlines the recommended HPLC system and chromatographic conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC system with a UV/Vis or PDA detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 for a typical gradient program |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 28-30°C |
| Detection Wavelength | 237 nm |
Table 1: Suggested Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Standard Preparation and Calibration
-
Prepare a stock solution of this compound standard in the mobile phase (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard.
-
The concentration of this compound in the samples can be determined using the linear regression equation of the calibration curve.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC-UV analysis of this compound and other related monacolins. Please note that the exact retention time for this compound may vary depending on the specific HPLC system and column used.
Table 2: Quantitative Data Summary for Monacolin Analysis
| Analyte | Expected Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | Not explicitly stated in a single reference, requires experimental determination | > 0.995 | Estimated: 0.1 - 0.5 | Estimated: 0.3 - 1.5 |
| Monacolin K (Lactone) | ~9.1 | > 0.999 | 0.0113 | 1.0 |
| Monacolin K (Acid) | ~5.6 | > 0.999 | 0.0023 | 0.5 |
| Monacolin L | Identified, but RT not specified | - | - | - |
| Monacolin J | Identified, but RT not specified | - | - | - |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are estimates based on published data for similar compounds and analytical techniques.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationship of the analytical steps.
Caption: Experimental workflow for this compound analysis.
References
Application Notes and Protocols for Solid-State Fermentation of Dihydromonacolin L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromonacolin L is a polyketide metabolite produced by certain strains of Monascus species, notably Monascus ruber.[1] It is a structural analog of Monacolin K (lovastatin), a well-known inhibitor of HMG-CoA reductase used for lowering cholesterol.[2][3] The potential therapeutic applications of this compound and its derivatives, such as Dihydromonacolin-MV, are of growing interest, particularly for their antioxidant properties.[4][5] This document provides detailed application notes and protocols for the production of this compound via solid-state fermentation (SSF), a cost-effective and efficient method for cultivating filamentous fungi and producing secondary metabolites.
Solid-state fermentation offers several advantages over submerged fermentation, including higher product yields, lower energy consumption, and reduced wastewater generation. These protocols are designed to guide researchers in the cultivation of Monascus purpureus and subsequent extraction and analysis of this compound.
Microbial Strain and Substrate
Recommended Strain: Monascus purpureus has been shown to produce dihydromonacolin derivatives.
Primary Substrate: Rice is a commonly used and effective substrate for solid-state fermentation of Monascus species.
Experimental Protocols
Inoculum Preparation
A robust inoculum is critical for successful solid-state fermentation.
Protocol:
-
Grow the Monascus purpureus strain on a Potato Dextrose Agar (B569324) (PDA) slant at 28-30°C for 7 days, or until sufficient sporulation is observed.
-
Harvest the spores by washing the slant with 5 mL of sterile 0.85% saline solution containing a few drops of Tween 80.
-
Gently scrape the surface of the agar to dislodge the spores.
-
Transfer the spore suspension to a sterile tube.
-
Adjust the spore concentration to approximately 1 x 10^8 spores/mL using a hemocytometer. This suspension will serve as the inoculum.
Solid-State Fermentation
This protocol outlines the steps for the solid-state fermentation of Monascus purpureus on a rice substrate.
Protocol:
-
Weigh 100 g of rice into a 500 mL Erlenmeyer flask.
-
Add distilled water to achieve an initial moisture content of 50-55% (w/w).
-
Autoclave the moistened rice at 121°C for 20 minutes to ensure sterility.
-
Allow the substrate to cool to room temperature.
-
Inoculate the sterile rice with 10% (v/v) of the prepared spore suspension.
-
Mix the contents of the flask thoroughly to ensure even distribution of the inoculum.
-
Incubate the flask at 30°C for the initial 3 days, then reduce the temperature to a range of 20-26°C for the remainder of the fermentation period (up to 24 days). This temperature shift can enhance the production of monacolins.
-
Shake the flasks gently once or twice daily to prevent clumping and improve aeration.
Extraction of this compound
Following fermentation, the bioactive compounds need to be extracted from the solid substrate.
Protocol:
-
Dry the fermented rice substrate at 60°C for 24 hours.
-
Grind the dried substrate into a fine powder.
-
Suspend the powdered substrate in methanol (B129727) at a ratio of 1:10 (w/v).
-
Agitate the mixture on a rotary shaker at 150 rpm for 2 hours at room temperature.
-
Separate the solid residue from the methanolic extract by centrifugation at 5000 rpm for 10 minutes.
-
Collect the supernatant containing this compound and other metabolites.
-
Repeat the extraction process with the solid residue to maximize the yield.
-
Pool the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator.
Analytical Methods for this compound
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the preferred method for the identification and quantification of this compound.
Protocol:
-
Sample Preparation: Dissolve the concentrated extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
HPLC-UV/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (each containing 0.1% formic acid).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 237 nm is suitable for monacolins. For higher specificity and identification, use a mass spectrometer to detect the specific mass-to-charge ratio (m/z) of this compound.
-
Identification: Compare the retention time and mass spectrum of the peak of interest with a purified standard of this compound. The chemical structure of this compound has been characterized, and its spectroscopic data (NMR, MS) are available for confirmation.
-
Quantitative Data Summary
The following table summarizes the optimal conditions for the production of monacolins, which can be adapted for this compound production. Note that specific yields for this compound are not widely reported and will need to be determined experimentally.
| Parameter | Optimal Value/Range | Reference |
| Microorganism | Monascus purpureus | |
| Substrate | Rice | |
| Initial Moisture | 50-55% | |
| Inoculum Size | 10% (v/v) of 10^8 spores/mL | |
| Fermentation Temp. | 30°C (3 days) then 20-26°C | |
| Fermentation Time | Up to 24 days | |
| Extraction Solvent | Methanol |
Visualizations
This compound Production Workflow
References
- 1. This compound AND MONACOLIN X, NEW METABOLITES THOSE INHIBIT CHOLESTEROL BIOSYNTHESIS [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of dihydromonacolin-MV from Monascus purpureus for antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dihydromonacolin L: Application Notes for Use as a Reference Standard in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromonacolin L is a polyketide compound that is structurally related to the statin family of drugs.[1] Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Due to its structural similarity to active pharmaceutical ingredients (APIs) that regulate cholesterol, this compound serves as a critical reference standard in pharmaceutical analysis. Its use is essential for the accurate identification, purity assessment, and quantification of statin-related compounds in drug substances and finished products. These application notes provide detailed protocols for the use of this compound as a reference standard, including its qualification and application in chromatographic assays.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and use as a reference standard.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₀O₃ | PubChem |
| Molecular Weight | 306.4 g/mol | PubChem |
| IUPAC Name | (4R,6R)-6-[2-[(1S,2S,4aR,6R,8aS)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one | PubChem |
| CAS Number | 86827-77-2 | PubChem |
| Appearance | White to off-white solid | (Typical for similar compounds) |
| Solubility | Soluble in methanol, ethanol, acetonitrile, and other organic solvents. Sparingly soluble in water. | (Inferred from chemical structure) |
Mechanism of Action: HMG-CoA Reductase Inhibition
This compound, like other statins, is expected to act as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol biosynthesis pathway. By inhibiting this rate-limiting step, statins effectively reduce the endogenous production of cholesterol. The signaling pathway diagram below illustrates the central role of HMG-CoA reductase and the inhibitory action of statin compounds.
Caption: HMG-CoA Reductase Signaling Pathway.
Experimental Protocols
Qualification of this compound as a Reference Standard
The qualification of a new batch of this compound as a reference standard is a critical process to ensure its identity, purity, and potency. This workflow outlines the necessary steps for qualification in a pharmaceutical quality control (QC) laboratory.
References
Application Notes and Protocols for Determining Dihydromonacolin L Potency Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromonacolin L is a polyketide compound that acts as a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Its mechanism of action is analogous to that of statins, a widely prescribed class of cholesterol-lowering drugs. By competitively inhibiting HMG-CoA reductase, this compound effectively reduces the endogenous production of cholesterol. These application notes provide detailed protocols for cell-based assays to determine the potency of this compound, enabling researchers to assess its efficacy and compare it with other HMG-CoA reductase inhibitors.
The primary methods detailed herein are:
-
HMG-CoA Reductase Activity Assay: A direct enzymatic assay that measures the inhibition of HMG-CoA reductase activity by monitoring the depletion of its cofactor, NADPH.
-
LC-MS Based Mevalonate (B85504) Quantification: A highly sensitive method to quantify the product of the HMG-CoA reductase reaction, mevalonate, in cell lysates.
-
Cell Viability and Proliferation Assays: Indirect assays that assess the downstream effects of HMG-CoA reductase inhibition on cell growth and viability.
Signaling Pathway: Cholesterol Biosynthesis
The cholesterol biosynthesis pathway, also known as the mevalonate pathway, is a critical metabolic cascade responsible for the de novo synthesis of cholesterol and other essential isoprenoids. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a committed step in this pathway. Inhibition of this enzyme by compounds like Dihydromonacacolin L leads to a reduction in downstream products.
References
Application Notes and Protocols: In Vitro HMG-CoA Reductase Inhibition Assay for Dihydromonacolin L
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol.[1][2][3][4] Inhibition of this enzyme is a key therapeutic strategy for lowering plasma cholesterol levels.[1] Statins are a well-known class of drugs that act as competitive inhibitors of HMG-CoA reductase. Dihydromonacolin L, a potent inhibitor of cholesterol biosynthesis, is a compound of interest for its potential cholesterol-lowering effects. This document provides a detailed protocol for an in vitro HMG-CoA reductase inhibition assay to evaluate the inhibitory potency of this compound. The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase during the conversion of HMG-CoA to mevalonate.
Principle of the Assay
The enzymatic activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which is characteristic of NADPH consumption. In the presence of an inhibitor like this compound, the rate of NADPH consumption decreases, allowing for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
The reaction catalyzed by HMG-CoA reductase is as follows: HMG-CoA + 2NADPH + 2H+ → Mevalonate + 2NADP+ + CoA-SH
Materials and Equipment
Reagents:
-
HMG-CoA Reductase (catalytic domain), human, recombinant
-
HMG-CoA
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)
-
This compound (test compound)
-
Pravastatin or Atorvastatin (positive control inhibitor)
-
DMSO (for dissolving compounds)
-
Ultrapure water
Equipment:
-
UV/Vis Spectrophotometer or microplate reader capable of kinetic measurements at 340 nm
-
96-well UV-transparent flat-bottom plates
-
Incubator set to 37°C
-
Pipettes and tips
-
Reagent reservoirs
Experimental Protocols
1. Reagent Preparation
-
Assay Buffer (1X): Prepare a 1X working solution of the assay buffer. For example, dilute a 5X stock solution with ultrapure water. Pre-warm the buffer to 37°C before use.
-
NADPH Solution: Reconstitute lyophilized NADPH in the 1X Assay Buffer to a final concentration of approximately 400 µM. Prepare fresh and keep on ice.
-
HMG-CoA Solution: Reconstitute HMG-CoA in ultrapure water to a desired stock concentration (e.g., 400 µM). Aliquot and store at -20°C.
-
HMG-CoA Reductase Enzyme: Reconstitute the enzyme in 1X Assay Buffer to a working concentration (e.g., 0.5-0.7 mg/mL). Keep on ice during use and avoid repeated freeze-thaw cycles.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Positive Control (Pravastatin/Atorvastatin) Stock Solution: Prepare a stock solution of the control inhibitor in DMSO (e.g., 10 mM).
-
Test Compound and Control Dilutions: Prepare serial dilutions of this compound and the positive control in 1X Assay Buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.
2. HMG-CoA Reductase Inhibition Assay Procedure
The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.
-
Set up the plate:
-
Blank (No Enzyme) Wells: Add all reaction components except the enzyme.
-
Negative Control (No Inhibitor) Wells: Add all reaction components, including the enzyme and the same volume of DMSO as in the inhibitor wells.
-
Positive Control Wells: Add all reaction components, including the enzyme and the positive control inhibitor (e.g., pravastatin).
-
Test Compound Wells: Add all reaction components, including the enzyme and the desired concentrations of this compound.
-
-
Reaction Mixture Preparation: Prepare a master mix for the number of reactions to be performed. For each well, the reaction mixture will consist of:
-
1X Assay Buffer
-
NADPH solution
-
HMG-CoA solution
-
Inhibitor (this compound, positive control, or DMSO for the negative control)
-
HMG-CoA Reductase enzyme
-
-
Assay Steps:
-
Add the appropriate volumes of 1X Assay Buffer, NADPH solution, and inhibitor (or DMSO) to each well.
-
Incubate the plate at 37°C for 10-15 minutes to pre-warm the reagents and allow for any pre-incubation of the inhibitor with the enzyme.
-
Initiate the reaction by adding the HMG-CoA solution and the HMG-CoA Reductase enzyme to each well.
-
Immediately start kinetic measurements of absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.
-
Data Presentation
Table 1: Reagent Concentrations and Volumes for a Single Well (200 µL Reaction)
| Component | Stock Concentration | Volume per Well | Final Concentration |
| 1X Assay Buffer | 1X | Variable | 1X |
| NADPH | 400 µM | 100 µL | 200 µM |
| HMG-CoA | 400 µM | 12 µL | 24 µM |
| This compound/Control | Variable | 2 µL | Variable |
| HMG-CoA Reductase | 0.5-0.7 mg/mL | 2-4 µL | Variable |
| Ultrapure Water/Buffer | - | To 200 µL | - |
Table 2: Example Plate Layout for IC50 Determination
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Blank | Blank | Blank | D1 | D1 | D1 | P1 | P1 | P1 | NC | NC | NC |
| B | Blank | Blank | Blank | D2 | D2 | D2 | P2 | P2 | P2 | NC | NC | NC |
| C | Blank | Blank | Blank | D3 | D3 | D3 | P3 | P3 | P3 | NC | NC | NC |
| D | Blank | Blank | Blank | D4 | D4 | D4 | P4 | P4 | P4 | NC | NC | NC |
| E | Blank | Blank | Blank | D5 | D5 | D5 | P5 | P5 | P5 | NC | NC | NC |
| F | Blank | Blank | Blank | D6 | D6 | D6 | P6 | P6 | P6 | NC | NC | NC |
| G | Blank | Blank | Blank | D7 | D7 | D7 | P7 | P7 | P7 | NC | NC | NC |
| H | Blank | Blank | Blank | D8 | D8 | D8 | P8 | P8 | P8 | NC | NC | NC |
-
D1-D8: Decreasing concentrations of this compound
-
P1-P8: Decreasing concentrations of Positive Control (e.g., Pravastatin)
-
NC: Negative Control (No Inhibitor)
3. Data Analysis
-
Calculate the rate of reaction (V): Determine the rate of NADPH consumption by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:
-
V_control is the rate of reaction in the negative control wells.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
Caption: Mechanism of HMG-CoA Reductase inhibition.
Caption: Experimental workflow for the HMG-CoA reductase inhibition assay.
Conclusion
This protocol provides a robust and reliable method for determining the in vitro inhibitory activity of this compound on HMG-CoA reductase. Accurate determination of the IC50 value is a critical step in the preclinical evaluation of potential new cholesterol-lowering agents. Adherence to this detailed protocol will ensure reproducible and high-quality data for researchers in the field of drug discovery and development.
References
Application Notes and Protocols: Synthesis of Dihydromonacolin L Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of Dihydyomonacolin L derivatives for the purpose of structure-activity relationship (SAR) studies. Dihydromonacolin L, a naturally occurring polyketide, serves as a scaffold for the development of potent inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1]
Introduction
HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial precursor in the synthesis of cholesterol and other isoprenoids.[2] Inhibition of this enzyme is a clinically validated strategy for lowering plasma cholesterol levels, thereby reducing the risk of cardiovascular diseases.[1] Statins, a class of HMG-CoA reductase inhibitors, are among the most prescribed drugs worldwide. This compound, closely related to lovastatin (B1675250) (monacolin K), presents a valuable starting point for the development of novel statins with improved pharmacological profiles.[3]
The core structure of this compound consists of a hexahydronaphthalene (B12109599) ring system, a β-hydroxy lactone moiety, and a short side chain. The 3',5'-dihydroxypentanoic acid portion of the molecule, which is in equilibrium with the lactone form, mimics the natural substrate HMG-CoA and is crucial for its inhibitory activity.[1] By systematically modifying the side chain and the lactone ring of this compound, researchers can probe the structural requirements for potent HMG-CoA reductase inhibition and develop derivatives with enhanced activity, selectivity, and pharmacokinetic properties.
Signaling Pathway of HMG-CoA Reductase Inhibition
The inhibition of HMG-CoA reductase by this compound derivatives leads to a cascade of events within the cell, ultimately resulting in reduced cholesterol synthesis and increased uptake of low-density lipoprotein (LDL) cholesterol from the circulation.
Experimental Workflow for Synthesis and Evaluation
The overall process for developing and evaluating this compound derivatives involves a multi-step workflow, from initial synthesis to biological characterization.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound Side Chain Ester Derivatives
This protocol describes a general method for the esterification of the hydroxyl group in the side chain of this compound. The Steglich esterification is a mild and efficient method suitable for this purpose.
Materials:
-
This compound (or a suitable precursor with a free hydroxyl group on the side chain)
-
Carboxylic acid (R-COOH, where R represents the desired side chain)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous alcohol (e.g., methanol, ethanol (B145695) for transesterification if starting from an ester)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
To a solution of this compound (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in anhydrous DCM, add a catalytic amount of DMAP (0.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.5 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 5% HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of this compound Side Chain Amide Derivatives
This protocol outlines the synthesis of amide derivatives from a carboxylic acid precursor of the this compound side chain.
Materials:
-
This compound derivative with a carboxylic acid side chain
-
Amine (R-NH₂, where R represents the desired substituent)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or other peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound carboxylic acid derivative (1 equivalent) in anhydrous DMF.
-
Add the desired amine (1.2 equivalents), BOP (1.2 equivalents), and DIPEA (2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final amide derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: HMG-CoA Reductase Activity Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of the synthesized this compound derivatives. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT)
-
Synthesized this compound derivatives (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH in each well of a 96-well plate.
-
Add varying concentrations of the synthesized this compound derivatives (test compounds) to the wells. Include a control well with no inhibitor and a blank well with no enzyme.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding HMG-CoA reductase to all wells except the blank.
-
Immediately measure the absorbance at 340 nm and continue to record the absorbance every minute for 10-20 minutes.
-
Calculate the rate of NADPH consumption (decrease in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Structure-Activity Relationship (SAR) Data
The following table summarizes the HMG-CoA reductase inhibitory activity of a series of dihydromevinolin (B194621) analogues, which are structurally analogous to this compound derivatives. This data, adapted from the work of Heathcock et al. (1987), provides a foundation for understanding the SAR of this class of compounds. Dihydromevinolin differs from this compound in the substituent at the C2' position of the side chain.
| Compound | R¹ (Side Chain) | R² (Lactone Ring) | IC₅₀ (nM) |
| Dihydromevinolin | (S)-2-Methylbutanoyl | H | 1-20 |
| Analogue 1 | Acetyl | H | >1000 |
| Analogue 2 | Isobutanoyl | H | 20-40 |
| Analogue 3 | Pivaloyl | H | >1000 |
| Analogue 4 | (S)-2-Methylbutanoyl | =O (at C5) | 1-20 |
| Analogue 5 | (S)-2-Methylbutanoyl | α-OH (at C5) | >1000 |
| Analogue 6 | (S)-2-Methylbutanoyl | β-OH (at C5) | 200-400 |
SAR Insights:
-
Side Chain: The nature of the ester side chain at the C8' position significantly influences inhibitory activity. A bulky, branched side chain like the (S)-2-methylbutanoyl group of dihydromevinolin is optimal for high potency. Simpler, less bulky groups like acetyl lead to a dramatic loss of activity.
-
Lactone Ring: Modifications to the β-hydroxy lactone ring can also have a profound impact on activity. Oxidation of the C5 hydroxyl group to a ketone (Analogue 4) retains high potency, suggesting that a hydrogen bond acceptor at this position is well-tolerated. However, altering the stereochemistry of the C5 hydroxyl group (Analogues 5 and 6) leads to a significant decrease in inhibitory activity, highlighting the importance of the correct stereochemical configuration for optimal binding to the enzyme's active site. Inverting the stereochemistry at other positions, such as C3 or within the hexahydronaphthalene ring, also results in a substantial loss of activity.
By utilizing the provided protocols and considering the initial SAR data, researchers can systematically synthesize and evaluate a library of this compound derivatives to identify novel HMG-CoA reductase inhibitors with superior therapeutic potential.
References
Troubleshooting & Optimization
Troubleshooting low recovery of Dihydromonacolin L during extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of Dihydromonacolin L during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
A1: this compound is a polyketide metabolite produced by various fungi, such as Monascus species. It is a close structural analog of Monacolin K (lovastatin), a well-known inhibitor of HMG-CoA reductase used to lower cholesterol.[1][2] Efficient extraction and recovery of this compound are crucial for research into its potential therapeutic applications, including its anticholesterol activity.
Q2: Which solvents are most effective for extracting this compound?
A2: The choice of solvent is critical for successful extraction. This compound, being structurally similar to lovastatin (B1675250), is most effectively extracted using moderately polar organic solvents. Ethyl acetate (B1210297) is a widely used and effective solvent.[3][4][5] Other options include butyl acetate, and mixtures of ethanol (B145695) or acetonitrile (B52724) with water. Methanolic extracts have also been shown to yield good results for related compounds from Monascus purpureus.
Q3: Why is pH adjustment of the fermentation broth necessary before extraction?
A3: this compound, like other statins, exists in an equilibrium between a lactone form and an open hydroxy acid form. The hydroxy acid form is more water-soluble, while the lactone form is more soluble in organic extraction solvents. Acidifying the fermentation broth to a pH of approximately 3-5 promotes the conversion of the hydroxy acid to the lactone form, thereby significantly increasing its partitioning into the organic solvent and improving recovery.
Q4: What is the optimal temperature for extraction?
A4: Temperature plays a dual role in extraction. Higher temperatures can increase the solubility of this compound and improve extraction efficiency. For instance, accelerated solvent extraction (ASE) of Monacolin K has been optimized at 120°C. However, statins can be susceptible to thermal degradation at elevated temperatures. Studies have shown significant degradation of Monacolin K at temperatures above 40-50°C. Therefore, a balance must be struck. Room temperature or slightly elevated temperatures (e.g., up to 40°C) are generally recommended for standard solvent extraction to minimize degradation. For long-term storage of extracts, 4°C is advisable.
Q5: How can I accurately quantify the amount of this compound in my extract?
A5: Accurate quantification is essential to determine your extraction recovery. The standard analytical method is High-Performance Liquid Chromatography (HPLC) with a UV detector (set at ~238 nm) and a C18 reverse-phase column. The mobile phase is typically a gradient or isocratic mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid or trifluoroacetic acid). It's crucial to use a certified reference standard of this compound or a closely related compound like Monacolin K for creating a calibration curve.
Troubleshooting Guide for Low Recovery
This section addresses specific issues that can lead to low recovery of this compound.
Problem 1: Very low or no this compound detected in the organic extract.
| Potential Cause | Recommended Solution |
| Incorrect pH of Fermentation Broth | This compound may be in its water-soluble hydroxy acid form. Action: Before extraction, ensure the fermentation broth is acidified to a pH between 3.0 and 5.0 with an acid like HCl. This converts it to the organic-soluble lactone form. |
| Inefficient Solvent | The chosen solvent may not be optimal for this compound. Action: Use a moderately polar solvent like ethyl acetate, which is proven to be effective. Consider experimenting with other solvents like butyl acetate or ethanol/water mixtures. |
| Insufficient Extraction Time/Agitation | The contact time between the solvent and the broth may be too short. Action: Increase the extraction time (e.g., 2-4 hours) and ensure vigorous agitation (e.g., using a rotary shaker at 180-200 rpm) to maximize mass transfer. |
| Compound Degradation | High temperatures or extreme pH levels during processing can degrade the molecule. Action: Avoid excessive heat during extraction and evaporation. Monacolin K is known to be unstable above 40°C. Also, it is most stable in a pH range of 3-9. |
Problem 2: Recovery is inconsistent between batches.
| Potential Cause | Recommended Solution |
| Incomplete Conversion to Lactone Form | The extent of lactonization can vary if pH is not precisely controlled. Action: Standardize the acidification step. Use a calibrated pH meter and allow sufficient time (e.g., 10-30 minutes) after acid addition for the conversion to complete before adding the organic solvent. |
| Variable Fermentation Yield | The starting concentration of this compound in the broth may differ. Action: Always quantify the concentration in a small sample of the initial broth (after lactonization and extraction) to establish a baseline for each batch. |
| Inaccurate Quantification | Issues with the analytical method (e.g., HPLC) can lead to perceived inconsistency. Action: Regularly validate your HPLC method. Run a standard calibration curve with each batch of samples and check for retention time shifts or peak shape issues. |
Data Presentation: Factors Affecting Recovery
The following table summarizes quantitative data on factors influencing the recovery of Monacolin K, a close analog of this compound.
| Parameter | Condition | Recovery / Stability | Reference |
| Solvent | Acetonitrile | 85.5 ± 0.2% | |
| Ethanol | 80.7 ± 0.1% | ||
| 95% Ethanol | Highest Monacolin K content achieved compared to lower ethanol concentrations. | ||
| 50:50 (v/v) Ethanol:Water | 97.6 ± 2.0% | ||
| Temperature | 4°C | High stability during storage. | |
| 30°C | Degradation becomes more pronounced at temperatures higher than 30°C. | ||
| 50°C | Remaining Monacolin K was between 7.52–16.48% after 4 weeks of storage. | ||
| 80°C (with 100% water) | Yield > 85% with Ultrasound-Assisted Extraction (UAE). | ||
| 121°C (for 90 min) | Only 53.29% of Monacolin K remained. | ||
| pH | 3 - 9 | Monacolin K is generally stable within this range. | |
| 5.9 (unadjusted) | Found to be most stable in one study. | ||
| 11 | Content of Monacolin K decreased rapidly. |
Experimental Protocol: this compound Extraction
This protocol provides a detailed methodology for the extraction of this compound from a fungal fermentation broth.
1. Preparation of Fermentation Broth:
-
At the end of the fermentation period, harvest the entire broth containing the fungal biomass.
2. Acidification and Lactonization:
-
Measure the initial pH of the broth.
-
Slowly add 1N HCl to the broth while stirring until the pH reaches 3.0.
-
Continue stirring for 30 minutes at room temperature to ensure complete conversion of the hydroxy acid form to the lactone form.
3. Solvent Extraction:
-
Transfer the acidified broth to a separating funnel.
-
Add an equal volume of ethyl acetate.
-
Shake the mixture vigorously for 2 hours on a rotary shaker at 180 rpm.
-
Allow the phases to separate. The upper layer is the organic phase containing this compound.
4. Separation and Drying:
-
Carefully collect the upper ethyl acetate layer.
-
To remove any residual water, pass the organic extract through anhydrous sodium sulfate.
5. Concentration:
-
Concentrate the ethyl acetate extract to dryness using a rotary evaporator.
-
Crucially, ensure the water bath temperature does not exceed 40°C to prevent thermal degradation.
6. Quantification:
-
Re-dissolve the dried residue in a known volume of the HPLC mobile phase (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject a known volume (e.g., 20 µL) into an HPLC system for quantification against a standard curve.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Key steps in the this compound extraction protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. (4R,6R)-Tetrahydro-4-hydroxy-6-(2-((1S,2S,4aR,6R,8aS)-1,2,4a,5,6,7,8,8a-octahydro-2,6-dimethyl-1-naphthalenyl)ethyl)-2H-pyran-2-one | C19H30O3 | CID 11954201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Bioprospecting lovastatin production from a novel producer Cunninghamella blakesleeana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of lovastatin production from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing mobile phase for better Dihydromonacolin L peak resolution in HPLC
Welcome to the technical support center for the chromatographic analysis of Dihydromonacolin L. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their High-Performance Liquid Chromatography (HPLC) methods for better peak resolution of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key factors I should consider when optimizing the mobile phase for this compound analysis?
A1: Optimizing peak resolution in HPLC involves a careful balance of three main factors: the retention factor (k), selectivity (α), and column efficiency (N).[1] For this compound, which is a moderately non-polar compound, a reverse-phase HPLC setup is typically employed. Key mobile phase parameters to adjust include:
-
Organic Solvent Composition: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase (e.g., water or buffer) is critical.[2][3] Increasing the organic solvent percentage will decrease the retention time, while decreasing it will increase retention and may improve the separation of closely eluting peaks.[1]
-
pH of the Aqueous Phase: The pH of the mobile phase can significantly impact the ionization state of analytes, which in turn affects their retention and peak shape.[3] For this compound, which contains a lactone and a hydroxyl group, a slightly acidic to neutral pH is generally a good starting point to ensure the stability of the compound and achieve good peak symmetry.
-
Buffer Type and Concentration: Using a buffer in the aqueous phase helps to control and stabilize the pH, leading to more reproducible results. Common buffers for reverse-phase HPLC include phosphate (B84403) and acetate (B1210297) buffers.
Q2: I am observing poor peak shape (tailing or fronting) for this compound. What could be the cause and how can I fix it?
A2: Poor peak shape is a common issue in HPLC analysis.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups on the silica-based column. To mitigate this, you can:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing their interaction with the analyte.
-
Use a Mobile Phase Additive: Adding a small amount of a competing base, like triethylamine, can help to mask the active silanol sites.
-
Employ an End-Capped Column: Using a column that has been "end-capped" to reduce the number of free silanol groups is highly recommended.
-
-
Peak Fronting: This is typically a sign of column overload. Try reducing the concentration of your this compound sample or decreasing the injection volume.
Q3: My this compound peak is co-eluting with an impurity. How can I improve the resolution?
A3: Improving the resolution between two co-eluting peaks requires adjusting the selectivity (α) of your chromatographic system. Here are some strategies:
-
Change the Organic Solvent: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation due to their different solvent properties.
-
Modify the Mobile Phase pH: A small change in the pH can significantly impact the retention times of ionizable compounds, potentially resolving the co-elution.
-
Adjust the Column Temperature: Changing the column temperature can affect the selectivity of the separation. A good starting point is to test temperatures between 25°C and 40°C.
-
Consider a Different Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded column) can provide a significant change in selectivity.
Troubleshooting Guides
Issue: Poor Peak Resolution of this compound
This guide provides a systematic approach to troubleshooting and improving the peak resolution of this compound.
Step 1: Evaluate the Current Chromatogram
-
Assess Peak Shape: Are the peaks tailing, fronting, or broad?
-
Determine Resolution (Rs): Calculate the resolution between the this compound peak and the closest eluting peak. A resolution of Rs ≥ 1.5 is generally desired for baseline separation.
Step 2: Optimize the Mobile Phase Composition
-
Adjust Organic Solvent Percentage:
-
If peaks are eluting too early and are poorly resolved, decrease the percentage of the organic solvent in the mobile phase to increase retention and improve separation.
-
If the analysis time is too long and peaks are broad, consider a slight increase in the organic solvent percentage.
-
-
Change the Organic Solvent Type:
-
If using acetonitrile, try switching to methanol, or a ternary mixture of water, acetonitrile, and methanol. This can significantly alter the selectivity of the separation.
-
Step 3: Fine-Tune with pH and Temperature
-
Modify Mobile Phase pH:
-
Prepare a series of mobile phases with slightly different pH values (e.g., in 0.2 pH unit increments) around the initial pH to observe the effect on resolution.
-
-
Adjust Column Temperature:
-
Vary the column temperature in increments of 5°C (e.g., 25°C, 30°C, 35°C) to see if it improves separation. Higher temperatures can sometimes improve efficiency and peak shape, but may also alter selectivity.
-
Step 4: Consider Column and System Parameters
-
Decrease Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
-
Check for System Issues: Ensure that there are no leaks in the system and that the column is properly equilibrated.
Data Presentation
Table 1: Effect of Mobile Phase Composition on this compound Retention Time and Resolution (Hypothetical Data)
| Mobile Phase Composition (Acetonitrile:Water) | Retention Time (min) | Resolution (Rs) with Impurity X | Peak Shape |
| 70:30 | 3.5 | 0.8 | Broad |
| 65:35 | 4.8 | 1.2 | Symmetrical |
| 60:40 | 6.2 | 1.6 | Symmetrical |
| 55:45 | 8.1 | 1.5 | Slight Tailing |
Table 2: Influence of Mobile Phase pH on this compound Analysis (Hypothetical Data)
| Mobile Phase (60:40 ACN:Buffer) | pH | Retention Time (min) | Resolution (Rs) with Impurity Y |
| Phosphate Buffer | 3.0 | 5.9 | 1.4 |
| Phosphate Buffer | 4.5 | 6.2 | 1.6 |
| Acetate Buffer | 5.5 | 6.5 | 1.3 |
Experimental Protocols
Protocol 1: HPLC Method Development for this compound
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
Sample Preparation: Dissolve a known amount of this compound standard in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
-
Initial Isocratic Method:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector is useful for initial screening).
-
-
Method Optimization:
-
Gradient Screening (Optional): If the isocratic method does not provide adequate separation, perform a gradient elution from 5% to 95% acetonitrile over 20-30 minutes to determine the approximate elution composition for this compound and any impurities.
-
Mobile Phase Composition Optimization: Based on the initial run, adjust the isocratic composition of acetonitrile and water to achieve a retention factor (k) for this compound between 2 and 10.
-
pH Optimization: If co-elution or poor peak shape is observed, prepare the aqueous portion of the mobile phase with a buffer (e.g., 20 mM phosphate buffer) and adjust the pH in the range of 3.0 to 7.0.
-
Solvent Type Evaluation: If resolution is still not optimal, replace acetonitrile with methanol at a concentration that gives a similar retention time and evaluate the change in selectivity.
-
-
System Suitability:
-
Once an optimized method is developed, perform system suitability tests to ensure the method is robust and reproducible. This includes multiple injections of the standard to check for consistency in retention time, peak area, tailing factor, and theoretical plates.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound peak resolution.
Caption: Experimental workflow for HPLC method development of this compound.
References
Common impurities and byproducts in Dihydromonacolin L production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the production of Dihydromonacolin L.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during this compound production, focusing on the identification and mitigation of impurities and byproducts.
| Problem ID | Issue | Potential Causes | Recommended Actions |
| DML-T01 | Low yield of this compound | - Suboptimal fermentation conditions (pH, temperature, aeration).- Nutrient limitation in the culture medium.- Strain degradation of the producing organism (Monascus ruber). | - Optimize fermentation parameters based on literature or in-house studies.- Supplement the medium with precursors like acetate (B1210297) and methionine.[1]- Perform strain maintenance and use fresh inoculums for each batch. |
| DML-T02 | High levels of Monacolin L | - Over-oxidation of this compound by P450 enzymes.[2] | - Consider using a genetically modified strain with reduced P450 activity.- Optimize fermentation time to harvest before significant conversion occurs. |
| DML-T03 | Presence of colored impurities (yellow, orange, red) | - Co-production of Monascus pigments (e.g., ankaflavin, monascin, rubropunctatin, monascorubrin).[3][4] | - Adjust medium composition, as nitrogen and carbon sources can influence pigment production.- Optimize pH and temperature, as these parameters affect pigment biosynthesis.- Employ downstream processing steps like activated carbon treatment or specific chromatographic resins to remove pigments. |
| DML-T04 | Detection of Citrinin (B600267) | - Use of a citrinin-producing strain of Monascus.[4] | - Screen and select a Monascus strain that does not produce citrinin.- Optimize fermentation conditions, as high temperatures and certain amino acids can promote citrinin production. |
| DML-T05 | Presence of other Monacolin analogs (J, X, M) | - Branched-chain amino acid metabolism feeding into the polyketide synthesis pathway.- Further enzymatic modifications of this compound or other intermediates. | - Modify the medium to limit the availability of specific amino acid precursors.- Purify this compound using chromatographic techniques with sufficient resolution to separate these closely related structures. |
| DML-T06 | Appearance of unknown peaks in HPLC analysis | - Production of novel or unexpected secondary metabolites.- Degradation of this compound or other compounds in the broth. | - Characterize the unknown peaks using LC-MS and NMR to identify their structures.- Adjust fermentation and downstream processing conditions to minimize their formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound production?
A1: The most common impurities are typically other secondary metabolites produced by the Monascus species. These can be broadly categorized as:
-
Related Monacolins: Monacolin L (the oxidized form of this compound), Monacolin J, Monacolin X, and Monacolin M.
-
Monascus Pigments: A mixture of yellow, orange, and red pigments such as ankaflavin, monascin, rubropunctatin, and monascorubrin.
-
Mycotoxins: Citrinin can be a significant and undesirable byproduct if a citrinin-producing strain is used.
-
Dihydro Analogues: Dihydro derivatives of other statins are known byproducts in fermentative production and similar impurities may arise for this compound.
Q2: How can I detect and quantify impurities in my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a common and effective method for both detection and quantification. For identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. A general HPLC method is provided in the "Experimental Protocols" section below.
Q3: What is the biosynthetic origin of this compound and its related impurities?
A3: this compound is a polyketide synthesized by the lovastatin (B1675250) nonaketide synthase (LNKS) in conjunction with an enoylreductase. Many of the impurities are also polyketides that share parts of the same biosynthetic pathway or are products of subsequent enzymatic modifications. For instance, Monacolin L is formed by the oxidation of this compound.
Q4: Are there any specific fermentation parameters that can be adjusted to minimize byproduct formation?
A4: Yes, several parameters can be optimized:
-
Temperature and pH: These can significantly influence the metabolic flux towards either this compound or other secondary metabolites like pigments.
-
Nutrient Composition: The carbon-to-nitrogen ratio and the specific sources of each can alter the production profile. For example, the presence of certain amino acids can lead to the formation of different monacolin analogs.
-
Aeration: Oxygen levels can affect the activity of oxidative enzymes, such as the P450 monooxygenases that convert this compound to Monacolin L.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and Impurities
This protocol outlines a general method for the analysis of this compound and related substances in a fermentation broth.
1. Sample Preparation: a. Centrifuge the fermentation broth to separate the mycelium. b. Extract the supernatant with an equal volume of ethyl acetate. c. Evaporate the ethyl acetate extract to dryness under reduced pressure. d. Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective. A typical starting point is a linear gradient from 60:40 to 90:10 acetonitrile:water over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD) at 238 nm.
-
Injection Volume: 20 µL.
3. Data Analysis: a. Identify peaks based on retention times of available standards (e.g., Monacolin K/lovastatin). b. Quantify the compounds by creating a calibration curve with a known standard of this compound or a related compound if a pure standard is unavailable. c. For unknown peaks, collect fractions for further analysis by LC-MS.
Visualizations
Caption: Biosynthetic pathway of this compound and related byproducts.
Caption: Experimental workflow for impurity analysis.
Caption: Logical flowchart for troubleshooting impurities.
References
Dihydromonacolin L stability issues and degradation product analysis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability challenges and degradation product analysis of dihydromonacolin L. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the handling, storage, and analysis of this compound.
Question: My this compound sample shows a decrease in purity over time, even when stored at low temperatures. What could be the cause?
Answer: this compound, like other statins containing a lactone ring, is susceptible to hydrolysis.[1][2] This can occur even at low temperatures, albeit at a slower rate. The primary degradation product is the corresponding hydroxy acid form, this compound acid.[3] The presence of moisture can accelerate this process. Ensure your sample is stored in a desiccated environment. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
Question: I am observing multiple unexpected peaks in my HPLC chromatogram after subjecting this compound to stress conditions. How can I identify these degradation products?
Answer: The appearance of multiple peaks indicates that this compound degrades through several pathways under stress conditions. Statins are known to be sensitive to acid, base, oxidation, and light.[1][2] To identify the degradation products, a systematic forced degradation study is recommended. This involves subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions individually. The resulting degradation products can then be characterized using techniques like LC-MS/MS for mass fragmentation analysis and NMR for structural elucidation.
Question: My attempts at forced degradation under oxidative conditions are not yielding consistent results. What factors should I consider?
Answer: Inconsistent results in oxidative forced degradation studies can be due to several factors. The choice of oxidizing agent (e.g., hydrogen peroxide), its concentration, and the reaction temperature and duration are critical. The matrix in which the this compound is dissolved can also play a role. It is advisable to start with milder conditions (e.g., 3% H₂O₂ at room temperature) and gradually increase the stress to achieve a target degradation of 5-20%. Ensure that the oxidizing agent is completely quenched before analysis to prevent further degradation on the analytical column.
Frequently Asked Questions (FAQs)
This section provides answers to frequently asked questions regarding the stability and analysis of this compound.
1. What are the primary degradation pathways for this compound?
Based on its chemical structure and the known degradation of similar statins, the primary degradation pathways for this compound are:
-
Hydrolysis: The lactone ring of this compound can hydrolyze under both acidic and basic conditions to form the open-ring this compound hydroxy acid. This is often the major degradation pathway.
-
Oxidation: The polyketide structure of this compound is susceptible to oxidation, which can lead to the formation of various hydroxylated and other oxidized derivatives.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Statins have been shown to be photolabile, leading to the formation of various photoproducts.
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation, as well as potentially cause other thermal decomposition reactions.
2. What are the expected degradation products of this compound?
While specific degradation products for this compound are not extensively documented, based on the degradation of lovastatin (B1675250) and other statins, the following are likely:
| Degradation Pathway | Expected Degradation Product(s) |
| Hydrolysis (Acidic/Basic) | This compound hydroxy acid |
| Oxidation | Hydroxylated derivatives of this compound |
| Photodegradation | Isomers and rearranged products |
3. What analytical methods are suitable for stability testing of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for separating and quantifying this compound from its degradation products. Key features of a suitable method include:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often required to achieve good separation.
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (e.g., around 238 nm) is common.
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of unknown degradation products.
4. How should I store this compound to ensure its stability?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or below for long-term storage.
-
Light: Protect from light by using amber-colored vials or by storing in the dark.
-
Moisture: Store in a tightly sealed container with a desiccant to minimize exposure to moisture.
-
Atmosphere: For maximum stability, especially for long-term storage of the solid material, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. A target degradation of 5-20% is recommended.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Expose the solid this compound to dry heat at a specified temperature (e.g., 80°C) for a set period. Also, heat the stock solution at the same temperature.
-
Photolytic Degradation: Expose the solid this compound and the stock solution in a transparent container to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
3. Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method suitable for the analysis of this compound and its degradation products.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 40% B
-
35-40 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for forced degradation and analysis.
References
Resolving matrix effects in LC-MS analysis of Dihydromonacolin L
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving matrix effects during the LC-MS analysis of Dihydromonacolin L.
Troubleshooting Guide: Resolving Matrix Effects
This guide is designed to help you identify and resolve common issues related to matrix effects in the LC-MS analysis of this compound.
Problem: Poor Peak Shape, Signal Suppression, or Enhancement
If you are observing distorted peak shapes, a significant decrease (suppression), or increase (enhancement) in the signal intensity of this compound, it is likely due to matrix effects.[1][2][3]
Initial Assessment:
-
Post-Column Infusion: This qualitative technique helps identify at what retention times matrix components are causing ion suppression or enhancement.[3][4]
-
Post-Extraction Spike: To quantify the extent of the matrix effect, compare the analyte's response in a neat solution to its response when spiked into an extracted blank matrix.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Co-elution with Phospholipids (B1166683) | Phospholipids from biological matrices are a primary cause of ion suppression. Employ sample preparation techniques that specifically target their removal. | See Protocol 1: Phospholipid Removal by Solid-Phase Extraction (SPE) |
| High Protein Content | Proteins in the sample can precipitate in the analytical column and ion source, leading to signal instability and suppression. | See Protocol 2: Protein Precipitation (PPT) |
| Complex Sample Matrix | A complex matrix with numerous endogenous components can interfere with the ionization of this compound. | See Protocol 3: Liquid-Liquid Extraction (LLE) for Sample Cleanup |
| Inadequate Chromatographic Separation | If interfering compounds co-elute with this compound, matrix effects are more likely to occur. | Optimize the LC method by adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry to improve separation. |
| Ionization Competition | High concentrations of co-eluting compounds can compete with this compound for ionization in the mass spectrometer source. | Dilute the sample to reduce the concentration of interfering matrix components. This is only feasible if the analyte concentration is high enough for detection after dilution. |
| Lack of Compensation for Signal Variability | Variations in sample preparation and injection volume can be exacerbated by matrix effects. | Use a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS will co-elute and experience similar matrix effects, allowing for accurate quantification. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds in the sample matrix. This can result in ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.
Q2: What are the common sources of matrix effects when analyzing this compound in biological samples?
A: The most common sources of matrix effects in biological samples like plasma or serum are phospholipids, salts, endogenous metabolites, and proteins.
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A: The matrix factor (MF) should be calculated using the post-extraction spike method. The formula is:
-
MF = (Peak Area of Analyte in Spiked Extract) / (Peak Area of Analyte in Neat Solution)
A matrix factor of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?
A: While not strictly mandatory in all cases, using a SIL-IS is highly recommended for accurate and precise quantification, especially when dealing with complex matrices. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus compensating for these effects.
Q5: What are the best sample preparation techniques to minimize matrix effects for this compound?
A: The choice of sample preparation technique depends on the sample matrix and the required sensitivity.
-
Solid-Phase Extraction (SPE) is highly effective for removing phospholipids and other interferences.
-
Liquid-Liquid Extraction (LLE) can also provide a clean extract.
-
Protein Precipitation (PPT) is a simpler but generally less clean method that may require further optimization or dilution to mitigate matrix effects.
Experimental Protocols
Protocol 1: Phospholipid Removal by Solid-Phase Extraction (SPE)
This protocol describes a general procedure for removing phospholipids from plasma samples.
-
Conditioning: Condition a phospholipid removal SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load 200 µL of the plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute this compound with 1 mL of acetonitrile (B52724). This step will retain the phospholipids on the SPE sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Protein Precipitation (PPT)
This is a rapid method for removing the bulk of proteins from a sample.
-
Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for Sample Cleanup
LLE is a sample purification technique based on the differential partitioning of compounds between two immiscible liquids.
-
Sample Preparation: To 500 µL of plasma sample, add the internal standard.
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and then centrifuge at 4,000 x g for 5 minutes.
-
Separation: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of mobile phase.
Visualizations
Caption: Experimental workflow for LC-MS analysis with various sample preparation options.
Caption: Troubleshooting logic for addressing matrix effects in LC-MS analysis.
References
How to prevent Dihydromonacolin L degradation during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dihydromonacolin L during sample storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound, a structural analog of lovastatin, is susceptible to degradation primarily through hydrolysis and oxidation. Key environmental factors that accelerate its degradation include elevated temperature, exposure to light (photodegradation), and non-neutral pH conditions.[1][2]
Q2: What is the optimal temperature for storing this compound samples?
A2: For long-term storage, it is recommended to store this compound samples at or below -20°C in a tightly sealed container.[3] For short-term storage, refrigeration at 4°C is acceptable, especially when vacuum-packaged to minimize oxidation.[4] Studies on the related compound, monacolin K, show significant degradation at temperatures above 30°C.[4]
Q3: How does pH affect the stability of this compound?
A3: this compound is most stable in a neutral to slightly acidic pH range (pH 3-7). Alkaline conditions (pH > 7) can significantly accelerate the hydrolysis of the lactone ring, a key structural feature of this compound, leading to the formation of the corresponding hydroxy acid form and other degradation products.
Q4: What type of containers should be used for storing this compound?
A4: Samples should be stored in amber glass vials or other light-protecting containers to prevent photodegradation. The container should have a tight-fitting cap, preferably with a Teflon liner, to prevent solvent evaporation and exposure to atmospheric oxygen. For samples in organic solvents, never use plastic containers as they can leach impurities.
Q5: Are there any specific recommendations for handling this compound solutions?
A5: When preparing solutions, use high-purity solvents and degas them if possible to remove dissolved oxygen. If the compound is to be stored in solution, it is advisable to prepare fresh solutions for each experiment. If storage in solution is unavoidable, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing and store at -20°C.
Quantitative Data on Monacolin K Stability
While specific quantitative data for this compound degradation is limited in publicly available literature, the following table summarizes the stability of the closely related compound, Monacolin K, under various conditions. This data can serve as a valuable reference for handling this compound.
| Condition | Temperature (°C) | pH | Duration | Remaining Monacolin K (%) | Reference |
| Heat Treatment | 100 | 9 | 60 min | 75.8 | |
| Heat Treatment | 100 | 9 | 90 min | 54.3 | |
| Heat Treatment | 121 | 9 | 90 min | 14.1 | |
| pH Stability | Room Temp | 3-9 | Not Specified | Fairly Constant | |
| pH Stability | Room Temp | 11 | Not Specified | Rapid Decrease |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
1. Materials:
- This compound reference standard
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (B78521) (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- Methanol (B129727) (HPLC grade)
- Acetonitrile (B52724) (HPLC grade)
- Water (HPLC grade)
- Phosphate (B84403) buffer
2. Equipment:
- HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
- C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
- pH meter
- Water bath or oven
- Photostability chamber
3. Procedure:
- Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours.
- Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 30 minutes.
- Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 2 hours.
- Thermal Degradation: Expose solid this compound to 70°C in an oven for 24 hours.
- Photodegradation: Expose a solution of this compound to UV light (254 nm) in a photostability chamber for 24 hours.
- Sample Analysis: After the specified time, neutralize the acid and base samples. Dilute all samples with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
1. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid). A common starting gradient could be 40% acetonitrile increasing to 70% over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection: DAD at 238 nm
- Injection Volume: 20 µL
- Column Temperature: 30°C
2. Standard and Sample Preparation:
- Standard Solution: Prepare a stock solution of this compound in methanol (1 mg/mL) and dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).
- Sample Solution: Dilute the samples from the forced degradation study with the mobile phase to a concentration within the linear range of the method.
3. Method Validation:
- Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for troubleshooting this compound degradation.
References
Technical Support Center: High-Purity Dihydromonacolin L Isolation Protocol Refinement
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the isolation protocol for high-purity Dihydromonacolin L. It includes detailed experimental methodologies, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for isolating this compound?
A1: this compound can be isolated from the fermentation broth of specific fungal strains, notably mutants of Monascus ruber.[1] Solid-state fermentation using substrates like rice has been shown to be effective for producing related compounds and is a suitable starting point.[2]
Q2: What is the primary challenge in obtaining high-purity this compound?
A2: The primary challenge lies in separating this compound from a complex mixture of structurally similar monacolin analogues and other secondary metabolites produced during fermentation.[3][4] These impurities often have similar polarities, making chromatographic separation difficult.
Q3: What are the critical stability factors to consider during the isolation process?
A3: Statins, as a class of compounds, are susceptible to degradation under various conditions. Key factors to control are:
-
pH: this compound contains a lactone ring that is prone to hydrolysis under both acidic and basic conditions, converting it to the corresponding hydroxy acid form.[5] Maintaining a pH range of 4-5 is generally recommended for the stability of similar statins.
-
Temperature: Elevated temperatures can accelerate degradation. It is advisable to perform extraction and purification steps at room temperature or below, and to store extracts and purified fractions at low temperatures (4°C for short-term, -20°C or lower for long-term).
-
Light: Exposure to UV light can cause degradation of some statins. It is good practice to protect samples from light by using amber vials or covering glassware with aluminum foil.
Q4: What analytical techniques are suitable for monitoring the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection (typically around 238 nm for statins) is the most common and effective method for assessing the purity of this compound. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification and characterization of the compound and any impurities.
Refined Experimental Protocol for High-Purity this compound Isolation
This protocol outlines a refined, multi-step process for isolating this compound with a target purity of >98%.
Diagram of the High-Purity this compound Isolation Workflow
Caption: Workflow for the isolation and purification of high-purity this compound.
Step 1: Fermentation and Initial Extraction
-
Fermentation: Cultivate a high-yield Monascus strain via solid-state fermentation on a suitable substrate like rice.
-
Drying and Grinding: After fermentation, dry the substrate at a low temperature (e.g., 40-50°C) to prevent degradation and then grind it into a fine powder.
-
Extraction: Macerate the powdered fermented substrate with methanol (1:10 w/v) at room temperature for 24 hours with occasional agitation. Repeat the extraction process three times to ensure maximum recovery. Methanolic extracts have shown good yields for related compounds.
-
Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
Step 2: Crude Purification via Silica Gel Chromatography
-
Column Preparation: Pack a silica gel (60-120 mesh) column with a suitable non-polar solvent system, such as hexane.
-
Sample Loading: Adsorb the concentrated crude extract onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297).
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pooling and Concentration: Pool the fractions rich in this compound and concentrate them under reduced pressure.
| Parameter | Condition | Expected Outcome |
| Stationary Phase | Silica Gel (60-120 mesh) | Separation based on polarity |
| Mobile Phase | n-hexane:ethyl acetate gradient | Elution of compounds with increasing polarity |
| Expected Purity | 30-50% | Enrichment of this compound |
Step 3: High-Purity Refinement by Preparative HPLC
-
Column and Mobile Phase Selection: Utilize a reverse-phase C18 preparative column. Based on methods for similar statins, a mobile phase consisting of acetonitrile (B52724) and water (acidified to pH 4-5 with formic or acetic acid) is a good starting point.
-
Method Optimization: Develop a gradient elution method on an analytical scale first to achieve good separation between this compound and closely eluting impurities. A typical gradient might run from 40% to 80% acetonitrile over 30 minutes.
-
Preparative Run: Scale up the optimized method to the preparative column. Dissolve the semi-purified extract from the silica gel step in the initial mobile phase composition.
-
Fraction Collection: Collect fractions corresponding to the this compound peak using a fraction collector.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final product as a dry powder.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Reverse-Phase C18 (preparative scale) | Good retention and separation of moderately non-polar compounds like statins. |
| Mobile Phase A | Water with 0.1% Formic Acid (pH ~4.5) | Acidification improves peak shape and stability of the lactone form. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | Optimized based on analytical run (e.g., 40-80% B) | To achieve optimal resolution from impurities. |
| Detection | UV at 238 nm | Characteristic absorbance wavelength for the statin chromophore. |
| Expected Purity | >98% | High-purity product suitable for research and development. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Extraction | 1. Incomplete extraction from the fungal biomass. 2. Degradation of this compound during extraction. | 1. Increase extraction time, use a higher solvent-to-solid ratio, or consider sonication to enhance extraction efficiency. 2. Ensure the extraction temperature is kept low (<40°C) and protect the extract from light. |
| Poor Separation in Silica Gel Chromatography | 1. Inappropriate mobile phase polarity. 2. Column overloading. | 1. Optimize the solvent gradient. Start with a very non-polar mobile phase and increase the polarity slowly. 2. Reduce the amount of crude extract loaded onto the column. |
| Peak Tailing in HPLC | 1. Interaction with residual silanols on the column. 2. Mobile phase pH is close to the pKa of an impurity or the analyte's acid form. | 1. Use an end-capped C18 column. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of the compounds. Acidifying the mobile phase (pH 4-5) generally improves peak shape for statins. |
| Peak Fronting in HPLC | 1. Sample overload. 2. Sample solvent is stronger than the mobile phase. | 1. Reduce the concentration of the injected sample. 2. Dissolve the sample in the initial mobile phase composition. |
| Presence of an Extra Peak Corresponding to the Hydroxy Acid Form | Hydrolysis of the lactone ring. | Ensure the mobile phase and all solvents used are maintained at a slightly acidic pH (4-5). Avoid high temperatures and prolonged storage in aqueous solutions. |
| Co-elution of Impurities in Preparative HPLC | Insufficient resolution between this compound and a structurally similar impurity. | 1. Optimize the gradient by making it shallower around the elution time of the target peak. 2. Try a different stationary phase, such as a Phenyl-Hexyl column, which offers different selectivity. |
Logical Relationship for Troubleshooting HPLC Peak Shape Issues
Caption: Troubleshooting logic for common HPLC peak shape problems.
References
- 1. FORCED DEGRADATION STUDY OF STATINS: A REVIEW | Semantic Scholar [semanticscholar.org]
- 2. ajpaonline.com [ajpaonline.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Validation & Comparative
Validating the Inhibitory Effect of Dihydromonacolin L on Cholesterol Synthesis: A Comparative Guide
This guide provides a comparative analysis of Dihydromonacolin L, a naturally occurring statin, and its inhibitory effects on cholesterol synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines its mechanism of action, presents comparative quantitative data against other statins, and provides detailed experimental protocols for validation.
Introduction
This compound is a fungal metabolite produced by organisms such as Aspergillus terreus and is a key intermediate in the biosynthesis of lovastatin (B1675250).[1][2] Like other members of the statin family, its primary therapeutic effect is the reduction of cholesterol levels by specifically inhibiting a key enzyme in the cholesterol biosynthesis pathway.[3] This guide focuses on the validation of this inhibitory effect, offering a direct comparison with its well-known analogues, lovastatin and simvastatin (B1681759).
Mechanism of Action: Inhibition of HMG-CoA Reductase
The cholesterol biosynthesis pathway, also known as the mevalonate (B85504) pathway, is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA. The primary mechanism of action for all statins, including this compound, is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][4] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol synthesis.
By blocking this crucial step, statins reduce the endogenous production of cholesterol. This decrease in intracellular cholesterol leads to a compensatory upregulation of LDL (low-density lipoprotein) receptors on the surface of liver cells. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering overall plasma cholesterol levels. This compound, administered in its inactive lactone form, is hydrolyzed in the body to its active β-hydroxy acid form, which is a structural analog of the HMG-CoA intermediate and acts as the competitive inhibitor.
Quantitative Comparison of HMG-CoA Reductase Inhibition
| Compound | IC50 (nM) | Source |
| This compound | 2.7 | In vitro HMG-CoA Reductase Assay |
| Lovastatin (Mevinolin) | 2.0 | In vitro HMG-CoA Reductase Assay |
| Pravastatin | 70.25 | In vitro HMG-CoA Reductase Assay |
Data indicates that this compound exhibits a potent inhibitory effect on HMG-CoA reductase, with a potency comparable to that of lovastatin in vitro.
Experimental Protocols
To validate the inhibitory effect of this compound, standardized in vitro and in vivo assays are essential.
In Vitro HMG-CoA Reductase Inhibition Assay
This assay spectrophotometrically measures the activity of HMG-CoA reductase by monitoring the consumption of its cofactor, NADPH.
Principle: The enzymatic reduction of HMG-CoA to mevalonate is dependent on the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH, is directly proportional to the enzyme's activity.
Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT).
-
Purified HMG-CoA reductase enzyme.
-
HMG-CoA substrate solution.
-
NADPH solution.
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, HMG-CoA substrate, and NADPH.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells of a microplate. Include control wells containing only the solvent vehicle.
-
Enzyme Addition: Initiate the reaction by adding the purified HMG-CoA reductase enzyme to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) over a set period.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each concentration of this compound relative to the solvent control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Inhibition of Cholesterol Synthesis
Animal models, such as rats, are used to evaluate the in vivo efficacy of HMG-CoA reductase inhibitors.
Principle: The test compound is administered to the animals, and the rate of cholesterol synthesis is measured, often by tracing the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into cholesterol in the liver.
Brief Protocol:
-
Animal Dosing: this compound is administered to rats, typically via oral gavage.
-
Precursor Administration: After a set time, a radiolabeled cholesterol precursor is administered.
-
Tissue Collection: The liver is harvested at a specific time point post-precursor administration.
-
Lipid Extraction: Lipids are extracted from the liver tissue.
-
Quantification: The amount of radiolabeled cholesterol is quantified using techniques like scintillation counting to determine the rate of synthesis.
-
Comparison: The synthesis rate in the treated group is compared to that of a control group that received a vehicle.
Conclusion
The available data robustly supports the role of this compound as a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. Its in vitro potency is comparable to that of lovastatin, a widely recognized first-generation statin. The provided experimental protocols offer a clear framework for researchers to independently validate these findings and further explore the pharmacological profile of this compound. As a key natural precursor in the biosynthesis of more complex statins, this compound remains a compound of significant interest for further research and development in the field of lipid-lowering therapies.
References
- 1. Statins—From Fungi to Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Statin Compound from Monacolin J Produced Using CYP102A1-Catalyzed Regioselective C-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
Potency Showdown: Dihydromonacolin L vs. Monacolin K in HMG-CoA Reductase Inhibition
A Head-to-Head Comparison for Researchers and Drug Development Professionals
In the landscape of cholesterol-lowering compounds, the family of monacolins, derived from microbial fermentation, stands out for its potent inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Among these, Monacolin K, chemically identical to the prescription drug lovastatin (B1675250), is the most well-known. However, its structural analog, Dihydromonacolin L, also demonstrates significant inhibitory activity. This guide provides a direct comparison of the potency of this compound and Monacolin K, supported by available experimental data, to inform research and development in lipid-lowering therapies.
Executive Summary: Potency at a Glance
The primary mechanism of action for both this compound and Monacolin K is the competitive inhibition of HMG-CoA reductase. Monacolin K exists in two forms: an inactive lactone prodrug and a biologically active hydroxy acid form.[1][2][3] The lactone form requires in-vivo hydrolysis to the open-ring hydroxy acid to exert its inhibitory effect.[4][5] Experimental data indicates that the hydroxy acid form of Monacolin K is significantly more potent than its lactone precursor.
Direct comparative studies on the potency of this compound are less common. However, data on a closely related compound, dihydromevinolin—a dihydro analog of mevinolin (Monacolin K)—provides valuable insight. When compared, the active hydroxy acid form of Monacolin K demonstrates the most potent inhibition of HMG-CoA reductase.
Quantitative Comparison of HMG-CoA Reductase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (as dihydromevinolin) and the two forms of Monacolin K. Lower IC50 values indicate greater potency.
| Compound | Form | IC50 Value (nM) | Reference |
| Dihydromevinolin | Not Specified | 16 | |
| Monacolin K (Lovastatin) | Lactone | 1457.07 ng/mL (~3602 nM) | |
| Monacolin K (Lovastatin) | Hydroxy Acid | 74.09 ng/mL (~183 nM) | |
| Monacolin K (Mevinolin) | Not Specified | 21 | |
| Monacolin K (Compactin) | Not Specified | ~1 |
Conversion from ng/mL to nM was performed using the molecular weight of lovastatin (404.55 g/mol ). Please note that values from different studies may not be directly comparable due to variations in experimental conditions.
Mechanism of Action: Targeting Cholesterol Synthesis
Both this compound and Monacolin K act as competitive inhibitors of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical and early step in the cholesterol biosynthesis pathway. By blocking this step, these compounds effectively reduce the endogenous production of cholesterol. The active forms of these molecules mimic the structure of the natural substrate, HMG-CoA, allowing them to bind to the active site of the enzyme and prevent its function.
Experimental Protocols
In Vitro HMG-CoA Reductase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the inhibitory potency of compounds against HMG-CoA reductase.
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.
Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing KCl, EDTA, and DTT).
-
Purified HMG-CoA reductase enzyme.
-
HMG-CoA substrate solution.
-
NADPH solution.
-
Test compounds (this compound, Monacolin K) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader capable of kinetic measurements at 340 nm.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, HMG-CoA substrate, and NADPH.
-
Inhibitor Addition: Add varying concentrations of the test compounds (this compound and Monacolin K) to the wells. Include control wells with the solvent vehicle only.
-
Enzyme Addition: Initiate the reaction by adding the purified HMG-CoA reductase enzyme to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm in kinetic mode at 37°C. Record readings at regular intervals (e.g., every 20-30 seconds) for a specified duration (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
-
Conclusion
The available data suggests that while both this compound and Monacolin K are potent inhibitors of HMG-CoA reductase, the hydroxy acid form of Monacolin K exhibits the strongest inhibitory activity. The lactone form of Monacolin K is considerably less potent in vitro, as it requires conversion to its active form. The potency of this compound (as dihydromevinolin) is comparable to that of the more potent statins. For researchers and drug development professionals, these findings underscore the importance of considering the specific form of the monacolin compound when evaluating its potential as a cholesterol-lowering agent. Further direct, side-by-side comparative studies under identical experimental conditions would be beneficial to definitively rank the potency of these related molecules.
References
- 1. Signaling molecules derived from the cholesterol biosynthetic pathway: mechanisms of action and possible roles in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actamedicaphilippina.upm.edu.ph [actamedicaphilippina.upm.edu.ph]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Red yeast rice with monacolin K for the improvement of hyperlipidemia: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Dihydromonacolin L: A 2D NMR Perspective
A definitive guide to the structural confirmation of Dihydromonacolin L, this document outlines the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. Tailored for researchers, scientists, and drug development professionals, this guide provides a comparative framework for understanding the molecular connectivity of this compound through the lens of advanced NMR techniques.
I. Comparative Structural Analysis: this compound vs. Lovastatin
This compound shares the core polyketide structure of Lovastatin, including the hexahydronaphthalene (B12109599) ring system and the β-hydroxy-lactone moiety. The key distinction lies in the side chain esterified to the C8 hydroxyl group. In Lovastatin, this is a 2-methylbutyrate (B1264701) group, whereas in this compound, it is a simpler ester. This structural analogy makes Lovastatin an excellent reference for predicting the NMR spectral features of this compound.
II. The 2D NMR Toolkit for Structural Confirmation
The definitive structure of a natural product like this compound is pieced together using a suite of 2D NMR experiments. Each experiment provides a unique set of correlations that act as pieces of a molecular puzzle.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. The resulting cross-peaks in a COSY spectrum reveal the spin-spin coupling network within the molecule, allowing for the tracing of proton connectivity through bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing a direct map of C-H one-bond connectivities.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. HMBC is crucial for connecting molecular fragments that are not directly bonded, thereby establishing the overall carbon skeleton.
III. Predicted 2D NMR Data for this compound
Based on the established assignments for Lovastatin, the following tables outline the expected ¹H and ¹³C NMR chemical shifts for the core structure of this compound. These predicted values serve as a guide for interpreting the experimental spectra of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for the Core Structure of this compound
| Position | Predicted ¹H Chemical Shift (δ) (ppm) | Multiplicity |
| 1 | ~2.4 | m |
| 2 | ~1.5, ~1.8 | m |
| 3 | ~1.3, ~1.6 | m |
| 4 | ~1.2, ~1.9 | m |
| 4a | ~2.1 | m |
| 5 | ~5.8 | dd |
| 6 | ~5.5 | d |
| 7 | ~2.3 | m |
| 8 | ~5.4 | m |
| 8a | ~1.9 | m |
| 1' | ~4.6 | m |
| 2' | ~2.6, ~2.8 | m |
| 3' | ~4.3 | m |
| 4' | ~1.7, ~1.9 | m |
| 5' | ~1.4 | d |
| 6' | ~0.9 | d |
| 7' (Me) | ~1.1 | d |
| 8' (Me) | ~0.9 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for the Core Structure of this compound
| Position | Predicted ¹³C Chemical Shift (δ) (ppm) |
| 1 | ~35.0 |
| 2 | ~30.0 |
| 3 | ~25.0 |
| 4 | ~36.0 |
| 4a | ~40.0 |
| 5 | ~130.0 |
| 6 | ~128.0 |
| 7 | ~38.0 |
| 8 | ~70.0 |
| 8a | ~45.0 |
| 1' | ~172.0 |
| 2' | ~42.0 |
| 3' | ~68.0 |
| 4' | ~37.0 |
| 5' | ~23.0 |
| 6' | ~16.0 |
| 7' (Me) | ~22.0 |
| 8' (Me) | ~12.0 |
IV. Experimental Protocols for 2D NMR Analysis
The following is a general experimental protocol for the acquisition of 2D NMR data for a compound like this compound.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Instrumentation:
-
A high-field NMR spectrometer (≥ 400 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to determine appropriate spectral widths and pulse calibration.
-
COSY: Utilize a gradient-selected COSY (gCOSY) pulse sequence. Key parameters include a spectral width covering all proton signals, 2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).
-
HSQC: Employ a gradient-selected, sensitivity-enhanced HSQC experiment. Set the ¹H spectral width as in the ¹H spectrum and the ¹³C spectral width to cover approximately 0-180 ppm.
-
HMBC: Use a gradient-selected HMBC pulse sequence. Optimize the long-range coupling delay (typically 50-100 ms) to observe two- and three-bond correlations.
Data Processing:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin, or NMRPipe). Apply a sine-bell or squared sine-bell window function before Fourier transformation to enhance resolution.
V. Visualizing the Structural Elucidation Workflow
The logical flow of information from the various 2D NMR experiments to the final confirmed structure can be visualized as follows:
Caption: Workflow for 2D NMR-based structural elucidation.
This comprehensive approach, integrating data from multiple 2D NMR experiments, provides an unambiguous confirmation of the molecular structure of this compound. The comparison with the known data of Lovastatin serves as a powerful predictive tool and a benchmark for the analysis of this and other related natural products.
Dihydromonacolin L vs. Other Natural Statins: A Comparative Review for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dihydromonacolin L and other notable natural statins. The following sections detail their comparative efficacy, mechanisms of action, and available data on their performance, supported by experimental protocols and pathway visualizations.
Executive Summary
Natural statins, a class of secondary metabolites primarily produced by fungi, have garnered significant attention for their cholesterol-lowering properties. These compounds function as inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This guide focuses on this compound, a lesser-known natural statin, and compares its performance with more extensively studied natural statins, including Lovastatin (Monacolin K), Compactin (Mevastatin), and Pravastatin. While in vitro data suggests comparable potency for this compound to Lovastatin, a significant gap exists in the literature regarding its in vivo efficacy, pharmacokinetic profile, and side-effect profile when compared directly to other individual monacolins.
Comparative Efficacy of Natural Statins
The primary measure of a statin's efficacy is its ability to inhibit HMG-CoA reductase, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The available in vitro data for this compound and other major natural statins are summarized below.
| Natural Statin | IC50 for HMG-CoA Reductase Inhibition (in vitro) | Source(s) |
| This compound (Dihydromevinolin) | Comparable to Lovastatin | [1] |
| Lovastatin (Monacolin K) | 24 nM (in Hep G2 cells) | [2] |
| Pravastatin | 95 nM (in Hep G2 cell homogenates), 5.6 µM | [2][3] |
| Compactin (Mevastatin) | Ki ≈ 1 nM | [4] |
| Simvastatin (B1681759) (semi-synthetic derivative) | 18 nM (in Hep G2 cell homogenates) |
Note: The IC50 values can vary depending on the experimental conditions, such as the enzyme source and assay methodology.
Mechanism of Action: HMG-CoA Reductase Inhibition
Natural statins exert their primary effect by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway. By blocking this step, statins reduce the endogenous production of cholesterol, leading to a cascade of events that ultimately lowers circulating low-density lipoprotein (LDL) cholesterol levels.
Cholesterol Biosynthesis Pathway and Statin Inhibition
The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by natural statins.
Pleiotropic Effects of Natural Statins
Beyond their cholesterol-lowering effects, statins exhibit a range of "pleiotropic" effects that contribute to their cardiovascular benefits. These effects are largely attributed to the inhibition of isoprenoid synthesis, which are downstream products of mevalonate. Isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Rac, and Ras.
The Rho/ROCK Signaling Pathway
Inhibition of Rho and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), is a key mechanism underlying the pleiotropic effects of statins. This inhibition leads to improved endothelial function, reduced inflammation, and decreased oxidative stress.
Experimental Protocols
In Vitro HMG-CoA Reductase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the inhibitory activity of natural statins on HMG-CoA reductase. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the enzyme.
Materials:
-
HMG-CoA Reductase enzyme (purified)
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing KCl, EDTA, and DTT)
-
Test compounds (this compound and other natural statins) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, NADPH solution, and the HMG-CoA reductase enzyme solution.
-
Inhibitor Addition: Add the test compounds at various concentrations to the respective wells. Include a control well with the solvent alone.
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15-20 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HMG-CoA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a defined period (e.g., 10-15 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (the initial linear rate of absorbance decrease) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Workflow Diagram:
Side Effects and Bioavailability: A Knowledge Gap
Conclusion
This compound demonstrates in vitro inhibitory activity against HMG-CoA reductase comparable to that of lovastatin, suggesting its potential as a cholesterol-lowering agent. However, a comprehensive understanding of its in vivo efficacy, pharmacokinetic properties, and safety profile is currently lacking. Further research, including head-to-head comparative studies with other natural and synthetic statins, is essential to elucidate the therapeutic value of this compound for researchers and drug development professionals. The provided experimental protocol and pathway diagrams offer a foundational framework for such future investigations.
References
- 1. This compound AND MONACOLIN X, NEW METABOLITES THOSE INHIBIT CHOLESTEROL BIOSYNTHESIS [jstage.jst.go.jp]
- 2. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemical aspect of HMG CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo studies comparing the pharmacokinetics of Dihydromonacolin L and lovastatin
A comprehensive review of available scientific literature reveals a significant data gap in the in vivo pharmacokinetic profile of Dihydromonacolin L, precluding a direct comparative analysis with the well-established pharmacokinetics of lovastatin (B1675250). While lovastatin has been extensively studied, research specifically detailing the absorption, distribution, metabolism, and excretion (ADME) of isolated this compound in living organisms is not publicly available.
This guide, therefore, provides a detailed overview of the known in vivo pharmacokinetics of lovastatin, supported by experimental data from various studies. It also discusses the context in which this compound is found, primarily within red yeast rice, and the complexities of assessing the pharmacokinetics of individual monacolins within this mixture.
Lovastatin Pharmacokinetics: An Overview
Lovastatin is a well-characterized HMG-CoA reductase inhibitor used to lower cholesterol.[1] It is administered as an inactive lactone prodrug and is converted in the body to its active β-hydroxyacid form.[1]
Key Pharmacokinetic Parameters of Lovastatin
The following table summarizes the key pharmacokinetic parameters of lovastatin based on data from in vivo studies. It is important to note that these values can vary depending on the animal model, dosage, and analytical methods used.
| Pharmacokinetic Parameter | Value | Species | Notes |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | Human | Can be influenced by food intake. |
| Bioavailability | <5% | Human | Low due to extensive first-pass metabolism in the liver. |
| Protein Binding | >95% | Human | Highly bound to plasma proteins. |
| Metabolism | Primarily by CYP3A4 in the liver | Human | Metabolized into active and inactive metabolites. |
| Elimination Half-life (t½) | 1-2 hours | Human | Refers to the parent compound. |
This compound: The Data Chasm
This compound is a naturally occurring compound and a structural analog of lovastatin. It is one of several monacolins found in red yeast rice, a fermented rice product.[2] Despite its presence in this widely used dietary supplement, dedicated in vivo pharmacokinetic studies on purified this compound are absent from the scientific literature.
Research on red yeast rice suggests that the combination of various monacolins and other compounds within the product results in a complex pharmacokinetic profile.[3][4] Some studies indicate that the bioavailability of monacolins from red yeast rice may be higher than that of pure lovastatin, potentially due to the synergistic effects of the different components or inhibition of metabolic enzymes. However, these studies do not provide specific pharmacokinetic data for this compound.
Experimental Protocols: A Representative In Vivo Pharmacokinetic Study
To provide researchers with a practical reference, the following is a detailed methodology for a typical in vivo pharmacokinetic study in rats, which could be adapted to investigate the pharmacokinetics of compounds like this compound and lovastatin.
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g).
-
Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle. Animals are given access to standard chow and water ad libitum.
-
Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
-
Dosing:
-
Animals are fasted overnight before dosing.
-
The test compound (e.g., lovastatin) is administered via oral gavage at a specific dose (e.g., 20 mg/kg). The compound is typically dissolved or suspended in a suitable vehicle like a 0.5% carboxymethylcellulose solution.
-
Blood Sampling
-
Timepoints: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points, such as 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA). The samples are then centrifuged to separate the plasma, which is stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Plasma concentrations of the drug and its major metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Data Analysis: The concentration of the analyte in each sample is quantified by comparing its peak area to that of a known concentration of an internal standard.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin®.
-
Parameters Calculated:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
-
CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time, adjusted for bioavailability.
-
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma, adjusted for bioavailability.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Caption: Workflow of an in vivo pharmacokinetic study.
References
- 1. Mini-review: medication safety of red yeast rice products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic monacolins from red yeast rice, a Chinese medicine and food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 4. Red yeast rice with monacolin K for the improvement of hyperlipidemia: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Dihydromonacolin L: A Potential Biomarker for Quality and Authenticity of Monascus-Fermented Products
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of natural health products, Monascus-fermented rice, commonly known as red yeast rice, has garnered significant attention for its cholesterol-lowering properties. This effect is primarily attributed to a class of compounds called monacolins, with Monacolin K—chemically identical to the prescription drug lovastatin—being the most well-known. However, the complex composition of red yeast rice, which includes a variety of other monacolins, necessitates a deeper understanding of potential biomarkers for ensuring product quality, authenticity, and efficacy. This guide provides a comparative analysis of Dihydromonacolin L as a potential biomarker in relation to the well-established Monacolin K.
Executive Summary
This compound, a precursor in the biosynthesis of Monacolin K, is a naturally occurring compound in Monascus-fermented products. While Monacolin K is the most potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, other monacolins, including this compound and its derivatives, also contribute to the overall bioactivity of red yeast rice. The presence and relative abundance of this compound can serve as a potential indicator of the authenticity of the fermentation process and may offer a more complete quality profile than the measurement of Monacolin K alone. This guide presents a comparative overview of these two compounds, supported by experimental data and detailed analytical protocols.
Comparative Analysis: this compound vs. Monacolin K
The following tables summarize the key characteristics of this compound and Monacolin K, providing a basis for their evaluation as biomarkers.
Table 1: Physicochemical and Biological Properties
| Property | This compound | Monacolin K |
| Chemical Structure | This compound is a structural analog of Monacolin K, differing in the side chain. | A polyketide with a hexahydronaphthalene (B12109599) ring system and a β-hydroxy-lactone moiety. |
| Molar Mass | Approximately 406.5 g/mol | 404.5 g/mol |
| Primary Bioactivity | Inhibition of HMG-CoA reductase | Potent competitive inhibitor of HMG-CoA reductase[1][2] |
| Other Reported Activities | Contributes to the overall cholesterol-lowering effect of red yeast rice. | Anti-inflammatory, antioxidant, and potential anticancer effects. |
Table 2: Quantitative Comparison in Commercial Red Yeast Rice Supplements
| Compound | Concentration Range (mg/capsule or serving) | Reference |
| Dihydromonacolin K (and other dihydromonacolins) | Present, but often not individually quantified. Found to be abundant in some products. | [3] |
| Monacolin K (lactone and acid forms) | Highly variable, from <0.1 to >10 mg. | [4][5] |
| Total Monacolins | Can range from 0.31 to 11.15 mg. |
Note: Quantitative data for this compound is often grouped with other "minor" monacolins, highlighting the need for more specific analytical standards and methods for its individual quantification.
Experimental Protocols
Accurate quantification of this compound and Monacolin K is crucial for their validation as biomarkers. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection is the most common analytical technique.
Sample Preparation: Extraction of Monacolins from Red Yeast Rice
Objective: To efficiently extract monacolins from the solid matrix of red yeast rice products.
Materials:
-
Red yeast rice powder
-
Methanol or Ethanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Accurately weigh approximately 1 gram of homogenized red yeast rice powder into a centrifuge tube.
-
Add 20 mL of a methanol/water (80:20, v/v) or ethanol/water (75:25, v/v) solution.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the powder.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the pellet twice more to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase (e.g., acetonitrile/water, 50:50, v/v).
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
Analytical Method: HPLC-UV for Quantification
Objective: To separate and quantify this compound and Monacolin K in the extracted sample.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid or Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient would start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B to elute the more nonpolar compounds. A starting point could be 80% A and 20% B, moving to 20% A and 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 238 nm (for both Monacolin K and its derivatives)
-
Injection Volume: 10 µL
Method Validation Parameters: To ensure the reliability of the analytical method, the following parameters should be validated according to ICH guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention times of the analytes in a blank matrix.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be constructed using at least five concentrations of certified reference standards for this compound and Monacolin K. The correlation coefficient (r²) should be > 0.99.
-
Precision: The closeness of agreement between a series of measurements. It should be assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should typically be < 2%.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It can be determined by spike-recovery experiments, where a known amount of the standard is added to a blank matrix and the recovery is calculated. Recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy, respectively.
Visualization of Key Pathways and Workflows
HMG-CoA Reductase Inhibition Pathway
The primary mechanism of action for both this compound and Monacolin K is the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.
References
- 1. Comparative Chemical Profiling and Monacolins Quantification in Red Yeast Rice Dietary Supplements by 1H-NMR and UHPLC-DAD-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Monacolin in the Fermented Products Using Monascus purpureus FTC5391 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Marked variability of monacolin levels in commercial red yeast rice products: buyer beware! - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of Dihydromonacolin L and Related Statins with Therapeutic Compounds
Introduction: Dihydromonacolin L is a polyketide and a member of the statin family, known for its role as a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. While research specifically detailing the synergistic effects of this compound is limited in publicly available literature, extensive data exists for structurally and functionally similar statins, such as lovastatin (B1675250). This guide leverages data from these related compounds to provide a comparative framework for assessing the potential synergistic effects of this compound with antifungal and anticancer agents. The insights derived from compounds like lovastatin serve as a strong predictive basis for understanding how this compound may enhance the efficacy of other therapeutic agents.
Synergistic Effects with Azole Antifungal Agents
Statins, by inhibiting HMG-CoA reductase, block an early step in the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. Azole antifungals inhibit a later step in the same pathway, catalyzed by lanosterol (B1674476) 14-alpha-demethylase. The dual targeting of this essential pathway leads to a potent synergistic effect, enhancing fungal cell death and overcoming resistance.[1][2]
Data Presentation: Statin-Azole Synergy
The following table summarizes the quantitative assessment of synergy between various statins and azole antifungals against yeast pathogens like Saccharomyces cerevisiae and Candida utilis. Synergy is expressed as an Interaction Ratio (IR), where a higher value indicates a stronger synergistic effect.[2]
| Statin (Sub-Inhibitory Conc.) | Azole (Min. Inhibitory Conc.) | Test Organism | Interaction Ratio (IR) | Interpretation |
| Simvastatin | Miconazole | S. cerevisiae | ~3.0 | Strong Synergy |
| Simvastatin | Miconazole | C. utilis | ~2.2 | Synergy |
| Rosuvastatin | Itraconazole | S. cerevisiae | ~2.6 | Synergy |
| Atorvastatin | Clotrimazole | S. cerevisiae | ~2.2 | Synergy |
| Lovastatin | Miconazole | S. cerevisiae | Not explicitly quantified, but synergy observed | Synergy |
| Pravastatin | All tested azoles | S. cerevisiae / C. utilis | ~1.0 | Additive/Indifferent |
Experimental Protocols
Agar-Well Diffusion Bioassay for Synergy: This method provides a qualitative and semi-quantitative assessment of antifungal synergy.[2]
-
Yeast Preparation: A standardized suspension of the test yeast (e.g., S. cerevisiae) is prepared and uniformly seeded into molten Yeast Nitrogen Base (YNB) agar (B569324).
-
Plate Preparation: The seeded agar is poured into petri dishes and allowed to solidify. Wells are then punched into the agar at defined distances.
-
Compound Application:
-
One well receives the minimal inhibitory concentration (MIC) of the azole drug alone.
-
A second well receives a sub-inhibitory concentration (SIC) of the statin alone (a concentration that does not produce a visible inhibition zone).
-
A third well receives a combination of the azole (MIC) and the statin (SIC).
-
-
Incubation: Plates are incubated for 48-72 hours at an appropriate temperature.
-
Analysis: The diameter of the zone of growth inhibition is measured. A significantly larger inhibition zone around the combination well compared to the azole-only well indicates synergy. The Interaction Ratio (IR) can be calculated based on the increase in the inhibition zone area.[2]
Visualization of Synergistic Mechanism
Caption: Dual inhibition of the ergosterol pathway by statins and azoles.
Synergistic Effects with Anthracycline Chemotherapeutics
Statins, including lovastatin, have been shown to synergize with anthracycline chemotherapy drugs like doxorubicin. This synergy is particularly effective in multi-drug resistant (MDR) cancer cells. The proposed mechanism involves the inhibition of drug efflux pumps like P-glycoprotein (P-gp) by statins, which prevents the cancer cells from expelling the chemotherapeutic agent, thereby increasing its intracellular concentration and cytotoxic effect.
Data Presentation: Lovastatin-Doxorubicin Synergy in Ovarian Cancer Cells
The Combination Index (CI) is a quantitative measure of drug interaction, calculated using the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
| Cell Line (Ovarian Cancer) | Compound Combination | Effect Level (Fraction Affected, Fa) | Mean Combination Index (CI) | Interpretation |
| A2780ADR (Doxorubicin-Resistant) | Lovastatin + Doxorubicin | 0.50 - 0.90 | ~0.75 | Synergy |
| A2780ADR (Doxorubicin-Resistant) | Lovastatin + Cisplatin | 0.50 - 0.90 | ~1.00 | Additive Effect |
Data are interpreted from graphical representations in the cited literature.
Experimental Protocols
Combination Index (CI) Determination via MTT Assay:
-
Cell Culture: Cancer cell lines (e.g., doxorubicin-resistant A2780ADR) are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Preparation: Serial dilutions of lovastatin, doxorubicin, and their combination at a constant ratio are prepared.
-
Treatment: Cells are treated with the single agents and the combinations for a specified period (e.g., 24-48 hours).
-
Viability Assessment: MTT reagent is added to each well. After incubation, the resulting formazan (B1609692) crystals are dissolved, and the absorbance is read on a plate reader. Absorbance is proportional to the number of viable cells.
-
Data Analysis: The dose-effect relationship for each drug and the combination is established. This data is then analyzed using software like CalcuSyn to calculate the Combination Index (CI) at different effect levels (Fraction Affected, Fa). A CI value less than 1 indicates synergy.
Visualization of Experimental Workflow
References
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of Dihydromonacolin L and other monacolins. It includes a summary of experimental data, detailed methodologies for cytotoxicity assays, and visualizations of the key signaling pathways involved.
Introduction
Monacolins, a class of polyketides produced by the fungus Monascus, have garnered significant attention for their biological activities, most notably their ability to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This mechanism of action is shared by the widely prescribed statin drugs, such as lovastatin (B1675250) (Monacolin K). Beyond their lipid-lowering effects, several monacolins have demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. This guide focuses on the comparative cytotoxicity of this compound and its structural analogs, providing a resource for evaluating their therapeutic potential.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The cytotoxic activities of this compound and other selected monacolins were evaluated against a panel of human cancer cell lines and non-cancerous kidney cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell proliferation by 50%, are summarized in the table below. The data is primarily derived from a study by Zhang et al. (2016) published in Food Chemistry.[1]
| Compound | SK-MEL (Melanoma) | KB (Oral Carcinoma) | BT-549 (Breast Carcinoma) | SK-OV-3 (Ovarian Carcinoma) | LLC-PK1 (Porcine Kidney Epithelial) | Vero (Monkey Kidney Fibroblast) |
| This compound | >50 µM | >50 µM | >50 µM | >50 µM | >50 µM | >50 µM |
| Monacolin K (Lovastatin) | 28.5 µM | 26.0 µM | 35.5 µM | 31.0 µM | 32.0 µM | 31.0 µM |
| Monacolin Q | 31.5 µM | 29.0 µM | 38.0 µM | 34.5 µM | 35.0 µM | 33.5 µM |
| Monacolin R | 34.0 µM | 31.5 µM | 40.5 µM | 37.0 µM | 38.5 µM | 36.0 µM |
| α,β-Dehydrodihydromonacolin K | 25.5 µM | 23.0 µM | 30.0 µM | 27.5 µM | 28.0 µM | 26.5 µM |
| Dehydromonacolin K | 19.5 µM | 17.0 µM | 22.5 µM | 20.0 µM | 21.0 µM | 19.0 µM |
| 3α-hydroxy-3,5-dihydromonacolin L | >50 µM | >50 µM | >50 µM | >50 µM | >50 µM | >50 µM |
Data presented as IC50 values in µM. Values over 50 µM indicate a lack of significant cytotoxic activity at the tested concentrations.
Based on these findings, this compound and 3α-hydroxy-3,5-dihydromonacolin L did not exhibit significant cytotoxicity against the tested cell lines.[1] In contrast, Monacolin K (Lovastatin) and other related monacolins, particularly Dehydromonacolin K, demonstrated potent cytotoxic effects.[1][2]
Experimental Protocols
The following is a detailed methodology for the cytotoxicity assays cited in this guide, based on standard cell viability protocols such as the MTT assay.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound and other monacolins)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: After 24 hours, the culture medium is removed, and fresh medium containing various concentrations of the test compounds is added to the wells. A control group receiving medium with DMSO (vehicle) is also included.
-
Incubation: The plates are incubated for another 72 hours under the same conditions.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 values are determined from the dose-response curves.
Mandatory Visualization
Experimental Workflow: Cytotoxicity Analysis of Monacolins
Caption: Workflow for determining the cytotoxicity of monacolins using the MTT assay.
Signaling Pathway: Cytotoxicity of HMG-CoA Reductase Inhibitors
While the specific signaling pathways for this compound's cytotoxicity are not well-defined due to its low activity, the mechanism for other cytotoxic monacolins that inhibit HMG-CoA reductase, such as Monacolin K, is better understood. The following diagram illustrates the generalized cytotoxic signaling pathway initiated by HMG-CoA reductase inhibition.
Caption: Inhibition of HMG-CoA reductase by monacolins disrupts downstream signaling.
References
Safety Operating Guide
Proper Disposal of Dihydromonacolin L: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
A summary of the known chemical and physical properties of dihydromonacolin L is provided below. This information is essential for understanding the nature of the compound and for the safe handling and management of its waste.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₀O₃ | PubChem[1] |
| Molecular Weight | 306.4 g/mol | PubChem[1] |
| Appearance | Solid (assumed based on similar compounds) | N/A |
| Solubility | Data not readily available | N/A |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the safe disposal of this compound in a laboratory setting. This process is designed to comply with general laboratory waste management guidelines and prioritizes safety.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: In the absence of specific data to the contrary, this compound waste must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid this compound waste, including unused or expired product and contaminated materials (e.g., weighing paper), in a designated hazardous waste container.
-
Solutions: If this compound is in a solution, the entire solution should be treated as hazardous waste. The solvent will likely have its own disposal requirements. Do not dispose of solutions down the drain.
-
Contaminated Labware: Any labware, such as gloves, pipette tips, and paper towels, that comes into contact with this compound must be disposed of as solid hazardous waste.
2. Waste Collection and Container Management:
-
Designated Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container should be made of a material compatible with organic solids and any solvents used.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
-
Secure Closure: Always keep the waste container securely closed when not in use to prevent spills and exposure.
-
Storage Location: Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
3. Final Disposal Procedure:
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste container.
-
Professional Disposal: The EHS department will ensure the waste is transported to a licensed facility for proper disposal, which for organic compounds like this compound, is typically incineration.
-
Do Not Mix: Never mix this compound waste with other incompatible waste streams.
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Dihydromonacolin L
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Dihydromonacolin L. Adherence to these procedural guidelines is critical for ensuring laboratory safety and minimizing exposure risk.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with this compound, a potent bioactive compound. The following table summarizes the required PPE for various laboratory situations.
| Situation | Required Personal Protective Equipment & Safety Measures | Rationale |
| General Laboratory Use | Safety goggles with side-shields, nitrile gloves (double-gloving recommended), and a lab coat are mandatory. | To prevent eye and skin contact with the chemical. |
| Weighing and Preparing Solutions | In addition to general PPE, a properly fitted N95 or higher respirator and the use of a certified chemical fume hood are required. | To avoid inhalation of fine powders or aerosols. |
| Risk of Splashing | A full-face shield must be worn in addition to safety goggles. | To provide comprehensive facial protection from splashes during liquid handling. |
| Large Spills (>100 mL) | In addition to the above, disposable coveralls or an impervious apron and shoe covers are necessary. | To protect the body from extensive skin contact and prevent the spread of contamination. |
| Emergency Situations | An accessible safety shower and eyewash station are critical. All personnel must be aware of their location and proper use. | For immediate decontamination in case of accidental exposure. |
Operational Plan for Safe Handling
A systematic workflow is crucial for safely managing this compound from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
